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  • Product: 2-(6-amino-1H-indazol-1-yl)acetic acid

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-(6-Amino-1H-indazol-1-yl)acetic Acid in Targeted Drug Discovery

Executive Summary As a Senior Application Scientist, I approach the functionalization of chemical building blocks not merely as a synthetic exercise, but as a strategic alignment of physicochemical properties with biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the functionalization of chemical building blocks not merely as a synthetic exercise, but as a strategic alignment of physicochemical properties with biological targets. The 2-(6-amino-1H-indazol-1-yl)acetic acid scaffold represents a highly privileged, bifunctional pharmacophore. By offering two orthogonal vectors for derivatization—an aniline-like C6-amino group and an N1-acetic acid moiety—this molecule serves as an optimal core for designing targeted therapies, particularly in the realms of immuno-oncology and inflammatory disease. This technical guide elucidates the mechanistic rationale, synthetic workflows, and self-validating assay protocols required to leverage this scaffold effectively.

Mechanistic Grounding: Target Engagement

The therapeutic utility of the 6-aminoindazole core is defined by its predictable causality in biological interactions. The indazole ring acts as a bioisostere for indole and purine, allowing it to competitively bind to the active sites of critical enzymes.

IDO1 Inhibition and the Tumor Microenvironment

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine. Tumors upregulate IDO1 to deplete tryptophan in the microenvironment, effectively starving T-cells and inducing immune tolerance. Recent literature highlights the critical role of 6-substituted aminoindazole derivatives in suppressing IDO1 activity and protein expression, reversing tumor-induced immune suppression (). The C6-amino group is strategically positioned to form critical hydrogen bonds with the 7-propionate of the IDO1 heme ion, anchoring the inhibitor in "Pocket A" of the active site.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression Kyn->Immune Microenvironment Alteration Drug Indazole Derivatives Drug->IDO1 Competitive Inhibition

Fig 1. IDO1 tryptophan metabolism pathway and targeted inhibition by indazole derivatives.

Kinase Inhibition (p38 MAPK)

Beyond immuno-oncology, the N1-substituted indazole core has been extensively validated and patented for its efficacy as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor (). The N1-acetic acid acts as a versatile handle, allowing for the synthesis of complex amides that project into the solvent-exposed regions of the kinase hinge, optimizing solubility and pharmacokinetic profiles.

Synthetic Methodologies and Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid must follow a strict, self-validating workflow.

Strategic Workflow

Synthetic_Workflow SM 6-Nitro-1H-indazole Alkylation N1-Alkylation Ethyl bromoacetate, K2CO3 SM->Alkylation Intermediate1 Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate Alkylation->Intermediate1 Reduction Reduction Pd/C, H2 or SnCl2 Intermediate1->Reduction Intermediate2 Ethyl 2-(6-amino-1H-indazol-1-yl)acetate Reduction->Intermediate2 Hydrolysis Saponification NaOH, MeOH/H2O Intermediate2->Hydrolysis Product 2-(6-amino-1H-indazol-1-yl)acetic acid Hydrolysis->Product

Fig 2. Step-by-step synthetic workflow for 2-(6-amino-1H-indazol-1-yl)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: N1-Alkylation

  • Procedure: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.1 eq). Stir at 60°C for 4 hours.

  • Causality: The choice of a mild base (K₂CO₃) and moderate heat thermodynamically favors N1-alkylation over N2-alkylation.

  • Self-Validating System: Regiomeric purity is confirmed via real-time 2D NOESY NMR of the crude aliquot. A distinct cross-peak between the N-CH₂ protons and the indazole C7-H confirms N1-alkylation, preventing the progression of incorrect isomers.

Step 2: Nitro Reduction

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite to yield ethyl 2-(6-amino-1H-indazol-1-yl)acetate ().

  • Causality: Catalytic hydrogenation is selected for its clean conversion. However, if the target library includes halogenated derivatives, the protocol must pivot to Stannous Chloride (SnCl₂) in EtOH/HCl to prevent unwanted dehalogenation.

Step 3: Saponification

  • Procedure: Treat the amino-ester with 2M NaOH in a MeOH/H₂O mixture. Stir at room temperature for 2 hours, then acidify to pH 4 with 1M HCl to precipitate the product.

  • Self-Validating System: Reaction completion is monitored via LC-MS. The disappearance of the ester peak (m/z 220.1 [M+H]⁺) and the exclusive appearance of the acid peak (m/z 192.1 [M+H]⁺) validates complete conversion, serving as an internal gate before scaling up.

In Vitro Screening Cascade: IDO1 Enzymatic Assay

Once the scaffold is functionalized, biological evaluation requires a robust assay. The causality behind assay design is critical; false positives are rampant in IDO1 screening due to redox interference.

Assay Methodology
  • Enzyme Incubation: Recombinant human IDO1 is incubated with varying concentrations of the synthesized indazole derivative in a 96-well plate.

  • Substrate Addition: L-tryptophan and ascorbic acid are added to initiate the reaction.

    • Causality: Ascorbic acid acts as a reducing agent to maintain the heme iron in its active Fe²⁺ state. Without it, the enzyme oxidizes to the inactive Fe³⁺ state, mimicking inhibition and causing false positives.

  • Readout: The reaction is quenched with trichloroacetic acid, incubated at 50°C to convert N-formylkynurenine to kynurenine, and reacted with Ehrlich's reagent. Absorbance is read at 490 nm.

Quality Control and Logical Validation

Assay_Validation Input Compound Addition Readout Kynurenine Absorbance Input->Readout Check Ascorbic Acid Depletion Check Readout->Check Validation Gate Valid True Inhibition Check->Valid Proportional Invalid Redox Interference Check->Invalid Disproportionate

Fig 3. Logical decision tree for self-validating IDO1 enzymatic assay readouts.

Self-Validating System: The assay incorporates a secondary kinetic read of ascorbic acid depletion. If ascorbic acid depletes without proportional kynurenine generation, the system flags the compound as a redox cycler (assay interference) rather than a true target inhibitor.

Quantitative Data Summaries

To facilitate rational drug design, the physicochemical evolution of the scaffold during synthesis, alongside the strict validation parameters of the biological assay, are quantified below.

Table 1: Physicochemical Evolution of the Indazole Scaffold

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
6-Nitro-1H-indazole163.131.874.013
Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate249.222.290.905
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate219.241.355.114
2-(6-Amino-1H-indazol-1-yl)acetic acid 191.19 0.6 66.1 2 4

Note: The final acid presents an optimal cLogP and TPSA, making it highly suitable for further amide coupling without violating Lipinski's Rule of Five.

Table 2: IDO1 Enzymatic Assay Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Z'-Factor > 0.6Ensures statistical reliability and clear separation between positive and negative controls.
Signal-to-Background (S/B) > 5.0Guarantees sufficient dynamic range for detecting weak inhibitors during early SAR.
IC₅₀ Reference (Epacadostat) 10 - 20 nMValidates enzyme activity and active site conformation against known clinical standards.

Conclusion

The 2-(6-amino-1H-indazol-1-yl)acetic acid scaffold is a remarkably versatile building block in modern drug discovery. By understanding the causality behind its regioselective synthesis and employing self-validating biological assays, researchers can efficiently harness this core to develop potent inhibitors for IDO1, p38 MAPK, and beyond. Its dual functional groups provide the necessary vectors for exploring complex chemical space while maintaining favorable drug-like properties.

References

  • Title: US7135575B2 - P38 inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances URL: [Link]

  • Title: Ethyl 2-(6-amino-1h-indazol-1-yl)acetate Source: PubChem URL: [Link]

Exploratory

The Strategic Role of Amino-Indazole Scaffolds in Medicinal Chemistry

[1][2] Executive Summary The amino-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition and oncology.[1][2] Distinguished by its bicyclic 1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The amino-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition and oncology.[1][2] Distinguished by its bicyclic 1H-indazole core and exocyclic amino functionalities, this scaffold offers a unique balance of thermodynamic stability, hydrogen-bonding capability, and vectors for structural elaboration. This guide analyzes the medicinal chemistry of amino-indazoles, focusing on their role as hinge-binding motifs, synthetic accessibility, and application in FDA-approved therapeutics like Linifanib and Entrectinib .

Structural Fundamentals & Tautomerism

The Indazole Core

The indazole (benzopyrazole) ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole .[3][4]

  • 1H-indazole: The thermodynamically preferred tautomer in the ground state (approx. 2-4 kcal/mol more stable).[3]

  • 2H-indazole: Often stabilized by specific substitution patterns or binding environments.[3]

In the context of amino-indazoles , the position of the amino group (C3, C4, C5, C6, or C7) dictates the molecule's electronic properties and its binding trajectory within a protein active site.

The "Amino" Advantage

Introducing an amino group (


) onto the indazole ring transforms the scaffold from a simple hydrophobic spacer into a dynamic hydrogen-bond donor/acceptor system.[3]
  • C3-Amino: Creates a donor-acceptor-donor (D-A-D) motif ideal for binding the ATP-binding site (hinge region) of kinases.[3]

  • C5/C6-Amino: Acts as a vector for extending the molecule into the solvent-exposed regions or hydrophobic back-pockets, often derivatized into amides or ureas to tune selectivity.[3]

Structure-Activity Relationships (SAR) & Kinase Binding[1]

The most prolific application of amino-indazoles is in the design of Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP.

C3-Amino Indazoles: The Hinge Binders

Derivatives substituted at the C3 position are classic hinge binders.[3]

  • Mechanism: The endocyclic N1 (or N2) and the exocyclic C3-amino group form a bidentate or tridentate hydrogen bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu, Cys, Met residues).

  • Case Study (Linifanib): In Linifanib (ABT-869), the 3-amino group remains free (

    
    ), serving as a critical H-bond donor.[3] The 4-position is substituted with a phenyl-urea moiety that accesses the DFG-out pocket, granting multi-kinase activity (VEGFR/PDGFR).[3]
    
C5/C6-Amino Indazoles: The Extenders

Amino groups at the 5 or 6 positions are rarely left as free amines due to potential metabolic liability (Phase II conjugation). Instead, they serve as handles for acylation.

  • Mechanism: Functionalizing a C5-amino group with a bulky amide allows the inhibitor to reach the "gatekeeper" residue or the solvent front, improving selectivity profiles.

Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding interaction of a 3-aminoindazole within a kinase hinge region.

KinaseBinding cluster_legend Interaction Types Hinge Kinase Hinge Region (Backbone CO / NH) Indazole 3-Aminoindazole Core Hinge->Indazole H-Bond (N-H ... N2) Indazole->Hinge H-Bond (N1-H ... O=C) Indazole->Hinge H-Bond (C3-NH2 ... O=C) Pocket Hydrophobic Pocket (Gatekeeper) Indazole->Pocket Van der Waals (C4/C5 Substituents) key Green Arrow: Hydrogen Bond Dashed Line: Hydrophobic Interaction

Caption: Schematic of 3-aminoindazole binding in the kinase ATP pocket. The C3-amine and Ring-N form a tridentate H-bond network.[3]

Synthetic Methodologies

Efficient synthesis is crucial for SAR exploration. Two primary routes dominate the literature for accessing 3-aminoindazoles.

Route A: The 2-Halobenzonitrile Strategy (Standard)

This is the most robust method for generating 3-aminoindazoles.[3]

  • Reaction:

    
     displacement of a halide (F, Cl, Br) ortho to a nitrile group by hydrazine, followed by intramolecular cyclization.
    
  • Advantages: High atom economy, commercially available starting materials, scalable.[5]

  • Protocol:

    • Dissolve 2-fluoro-5-bromobenzonitrile (1.0 eq) in n-butanol or ethanol.

    • Add hydrazine hydrate (3-5 eq).

    • Reflux for 4–12 hours.

    • Cool to precipitate the 3-aminoindazole product.

Route B: The Buchwald-Hartwig / Reduction Strategy

Used when the nitrile precursor is unavailable or for C5/C6-amino derivatives.[3]

  • For C5/C6-Amino: Start with a nitro-indazole.[3][5]

    • Step 1: Protection of Indazole N1 (e.g., THP, Boc).

    • Step 2: Pd/C catalyzed hydrogenation or Fe/NH4Cl reduction of the nitro group to the amine.

  • For C3-Amino (Alternative): Pd-catalyzed coupling of benzophenone hydrazone with 2-bromobenzonitriles, followed by acidic cyclization.[3]

Visualization: Synthetic Pathways

SynthesisRoutes StartA 2-Fluoro-benzonitrile InterA Intermediate: Amidrazone StartA->InterA SNAr ReagentA + Hydrazine Hydrate (Reflux, EtOH) ProductA 3-Aminoindazole InterA->ProductA Cyclization StartB 2-Bromobenzonitrile InterB N-Aryl Hydrazone StartB->InterB Pd-Coupling ReagentB + Benzophenone Hydrazone (Pd cat., BINAP) InterB->ProductA Deprotection/Cyclization StepB2 Acidic Cyclization (HCl/MeOH)

Caption: Comparison of the SNAr Hydrazine route (left) and Pd-catalyzed Hydrazone route (right) for 3-aminoindazole synthesis.

Case Studies in Drug Development

Linifanib (ABT-869)[1][6]
  • Target: VEGFR, PDGFR (Multi-kinase).

  • Structure: A 3-aminoindazole core where the 4-position is substituted with a phenyl-urea tail.[3]

  • Role of Amino Group: The C3-amino group (

    
    ) is unsubstituted.[3] It functions as a primary H-bond donor to the kinase hinge, anchoring the scaffold while the urea tail explores the hydrophobic back pocket to enforce the "DFG-out" inactive conformation.
    
Entrectinib (Rozlytrek)
  • Target: TRKA/B/C, ROS1, ALK.[6][7]

  • Structure: A 3-aminoindazole derivative, but here the amino group is acylated to form an amide linkage.

  • Role of Amino Group: The nitrogen at C3 is part of an amide bond connecting to a substituted benzoyl moiety. This modification alters the H-bond donor capability (amide NH vs amine NH2) and orients the bulky piperazine-containing tail towards the solvent front, optimizing solubility and CNS penetration.

Experimental Protocol: General Synthesis of 3-Amino-5-Bromoindazole

Objective: Synthesis of a versatile 3-aminoindazole scaffold intermediate.

Reagents:

  • 2-Fluoro-5-bromobenzonitrile (20.0 g, 100 mmol)[3]

  • Hydrazine monohydrate (15 mL, 300 mmol)

  • Ethanol (200 mL)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with 2-fluoro-5-bromobenzonitrile and Ethanol. Stir to dissolve.

  • Addition: Add hydrazine monohydrate dropwise over 10 minutes at room temperature. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for consumption of starting material.
    
  • Workup: Cool the mixture to room temperature, then to

    
     in an ice bath. The product will crystallize.
    
  • Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
     to yield 3-amino-5-bromoindazole as an off-white solid.
    
  • Yield: Typically 85-95%.[3]

Validation:

  • 1H NMR (DMSO-d6): Characteristic broad singlet at

    
     11.5 (Indazole NH) and 
    
    
    
    5.5 (Amino NH2).[3]
  • LC-MS:

    
     (Br isotope pattern).[3]
    

References

  • BenchChem. (2025).[1] The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • Lefebvre, V., et al. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730-2732. Retrieved from

  • Pfizer Inc. (2012). Axitinib (Inlyta) Prescribing Information. U.S. Food and Drug Administration.[8][9][10] Retrieved from

  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) Inhibitor."[6] Journal of Medicinal Chemistry, 59(7), 3392-3408.[6] Retrieved from

  • Albert, D. H., et al. (2006). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 5(4), 995-1006. (Linifanib).[11] Retrieved from

  • Viamet Pharmaceuticals. (2022). Oteseconazole (Vivjoa) Approval History. Retrieved from

  • Zhang, L., et al. (2013). "Strategies for the synthesis of 2-aminoindazoles via N-N bond formation." ResearchGate.[9] Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Stability Profile and Degradation Kinetics of 6-Amino-Indazole Acetic Acid

Executive Summary 6-Amino-indazole acetic acid (6-AIAA) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry for the development of kinase inhibitors and anti-neoplastic agents. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-indazole acetic acid (6-AIAA) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry for the development of kinase inhibitors and anti-neoplastic agents. However, the juxtaposition of an electron-rich primary amine, a reactive indazole core, and a labile acetic acid moiety presents unique physicochemical stability challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic stability checklists. Instead, this whitepaper dissects the mechanistic causality behind 6-AIAA degradation, providing a self-validating analytical framework for forced degradation and kinetic profiling.

Structural Vulnerabilities & Mechanistic Causality

To design a robust stability-indicating method (SIM), we must first understand why and how 6-AIAA degrades. The molecule contains three distinct functional domains, each with specific environmental vulnerabilities:

  • The 6-Amino Group (Oxidative Susceptibility): Primary aromatic amines are highly prone to oxidation. Exposure to peroxides or transition metals triggers single-electron transfer reactions, leading to the formation of nitroso intermediates, which rapidly dimerize into azo or azoxy degradants. Under extreme oxidative stress, [3].

  • The Acetic Acid Moiety (Thermal/Acidic Lability): The -CH2COOH group is susceptible to thermal decarboxylation, particularly under acidic conditions, yielding 6-amino-alkylindazole derivatives. In alcoholic solvents, it is also prone to esterification.

  • The Indazole Core (Photolytic Cleavage): While generally stable, the N-N bond in the indazole ring can undergo homolytic cleavage under intense UV irradiation, leading to complex radical fragmentation.

DegradationPathways AIAA 6-Amino-Indazole Acetic Acid Oxidation Oxidative Stress AIAA->Oxidation Thermal Thermal/Acidic Stress AIAA->Thermal Photo Photolytic Stress AIAA->Photo Deg1 Azo/Nitroso Derivatives Oxidation->Deg1 Deg2 Decarboxylated Indazole Thermal->Deg2 Deg3 Radical Cleavage Products Photo->Deg3

Fig 1. Predictive degradation pathways of 6-AIAA under primary environmental stressors.

Self-Validating Forced Degradation Protocol

A common pitfall in stability profiling is the failure to arrest the degradation chemistry prior to chromatographic injection. If a sample continues to degrade in the autosampler, the resulting kinetic data is invalid. The following protocol is designed as a self-validating system , utilizing orthogonal quenching mechanisms to ensure absolute mass balance, strictly adhering to [1].

Step-by-Step Methodology
  • Acidic Hydrolysis: Dissolve 6-AIAA in 0.1 N HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Causality of Quenching: Prior to injection, neutralize 1:1 with 0.1 N NaOH. Unquenched acid will degrade the UHPLC column stationary phase and shift the retention time of the ionizable amine.

  • Basic Hydrolysis: Dissolve in 0.1 N NaOH at 60°C for 24 hours. Quench 1:1 with 0.1 N HCl.

  • Oxidative Stress: Expose 1 mg/mL 6-AIAA to 3% H₂O₂ at 25°C for 6 hours. Causality of Quenching: Add 10% Sodium Thiosulfate (

    
    ). Failure to quench residual peroxide leads to continuous on-column oxidation, artificially inflating degradation kinetics and ruining mass balance [2].
    
  • Thermal Stress: Subject solid-state 6-AIAA to 80°C in a convection oven for 7 days.

  • Photolysis: Expose a thin layer of solid 6-AIAA to 1.2 million lux-hours of UV/Vis light (per ICH Q1B). Wrap a control sample in aluminum foil to differentiate thermal degradation from true photolysis.

Table 1: Summary of Forced Degradation Conditions and Acceptance Criteria
StressorReagent / ConditionDurationQuenching MechanismTarget Degradation
Acidic 0.1 N HCl @ 60°C24 hNeutralize with 0.1 N NaOH10 - 20%
Basic 0.1 N NaOH @ 60°C24 hNeutralize with 0.1 N HCl10 - 20%
Oxidative 3% H₂O₂ @ 25°C6 h10% Sodium Thiosulfate10 - 20%
Thermal Solid state @ 80°C7 daysDissolve in HPLC diluent5 - 15%
Photolytic 1.2M lux-h (UV/Vis)~7 daysFoil-wrapped dark control5 - 15%

Stability-Indicating Analytical Workflow (UHPLC-DAD-MS/MS)

Because 6-AIAA possesses both an acidic moiety (


) and a basic amine (

), it exists as a zwitterion at neutral pH. To prevent peak splitting and retention time drift, the mobile phase pH must be strictly controlled outside this zwitterionic window.
Step-by-Step Chromatographic Method
  • Column Selection: Use an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to prevent secondary interactions between the 6-amino group and residual surface silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This ensures full protonation of the amine and suppression of carboxylic acid ionization, forcing the molecule into a single, predictable protonation state.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes to ensure elution of both polar degradants (e.g., ring-opened products) and non-polar degradants (e.g., azo-dimers).

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm, coupled in-line with an Electrospray Ionization Triple Quadrupole Mass Spectrometer (ESI-MS/MS) operating in positive ion mode.

AnalyticalWorkflow Prep Stress Quenching LC UHPLC Separation Prep->LC DAD DAD Detection LC->DAD MS MS/MS Profiling DAD->MS Data Kinetic Modeling MS->Data

Fig 2. Self-validating UHPLC-DAD-MS/MS analytical workflow for stability profiling.

Quantitative Stability Data & Kinetic Modeling

By plotting the natural log of the remaining 6-AIAA concentration against time, we can determine the first-order degradation rate constant (


) and the time required for 10% degradation (

). Using the Arrhenius equation, these parameters allow us to predict shelf-life at ambient conditions.
Table 2: Kinetic Parameters ( , ) across Stress Conditions
Condition

(

)

(days)
Primary Degradant Identified (MS/MS)Mass Balance (%)
pH 2.0, 60°C 0.01457.2Decarboxylated 6-amino-alkylindazole98.5
pH 7.4, 60°C 0.003232.8None (Highly Stable)99.8
3% H₂O₂, 25°C 0.04512.3Azo-dimer / Nitroso derivative96.2

Data Interpretation: The kinetic data reveals that 6-AIAA is highly stable at physiological pH but exhibits extreme sensitivity to oxidative environments. The mass balance (sum of API + degradants) remains >95%, validating that the UHPLC method successfully elutes and detects all degradation products without losing material to the column or sample vial.

Excipient Compatibility & Formulation Guidelines

The physicochemical profile dictates strict rules for drug formulation. Because 6-AIAA contains a primary aromatic amine, it must never be formulated with reducing sugars (e.g., lactose, glucose). The amine will undergo a nucleophilic addition to the open-chain aldehyde form of the sugar, triggering a Maillard reaction . This results in the formation of a Schiff base, which subsequently rearranges into a brown-pigmented Amadori product, permanently destroying the active pharmaceutical ingredient. Formulators should instead rely on non-reducing excipients such as microcrystalline cellulose or mannitol.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Blessy, M., et al. Journal of Pharmaceutical Analysis (NCBI).[Link]

  • Formation of 1,2,3-benzotriazines by Oxidation of 1- and 2-Aminoindazoles. Campbell, C. D., & Rees, C. W. Chemical Communications (RSC Publishing).[Link]

Exploratory

Bioavailability Predictions for 2-(6-amino-1H-indazol-1-yl)acetic Acid Analogs

Executive Summary The scaffold 2-(6-amino-1H-indazol-1-yl)acetic acid represents a critical pharmacophore in medicinal chemistry, particularly in the design of peptidomimetics (e.g., RGD integrin antagonists) and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-(6-amino-1H-indazol-1-yl)acetic acid represents a critical pharmacophore in medicinal chemistry, particularly in the design of peptidomimetics (e.g., RGD integrin antagonists) and kinase inhibitors.[1] However, its core structure presents a classic "medicinal chemistry paradox": the simultaneous presence of a basic primary amine at C6 and an acidic carboxyl moiety at N1 creates a zwitterionic species at physiological pH. While this enhances aqueous solubility, it severely compromises passive membrane permeability, often leading to poor oral bioavailability (F < 5%).

This technical guide provides a rigorous framework for predicting and optimizing the bioavailability of analogs derived from this scaffold. By integrating in silico physicochemical profiling with targeted in vitro permeability assays, researchers can systematically transition from this high-solubility/low-permeability precursor to orally bioavailable drug candidates.[1]

Physicochemical Profiling & The Zwitterionic Challenge

Structural Analysis and Ionization States

The core molecule acts as a rigidified amino acid mimic. The indazole ring provides a planar, aromatic linker that constrains the spatial orientation of the acidic and basic termini.

  • Acidic Center: The N1-acetic acid tail (pKa ≈ 3.5–4.0). At pH 7.4, this is fully deprotonated (

    
    ).
    
  • Basic Center: The C6-amino group (pKa ≈ 3.0–4.0 for aniline-like nitrogens, but can be higher depending on electronic donation).[1]

  • The Problem: At intestinal pH (6.5–7.4), the molecule exists largely as a zwitterion or an anion, creating a high desolvation energy penalty for crossing the lipophilic enterocyte membrane.

In Silico Prediction Metrics

To predict bioavailability for this class, standard Lipinski rules are insufficient due to the ionization issues. The following specific descriptors must be calculated:

DescriptorTarget RangeRelevance to Indazole Acetic Acids
cLogD (pH 7.4) 1.0 – 3.0Critical predictor.[1] The parent acid often has cLogD < 0. Analogs must shift this > 1.0.
TPSA (Topological Polar Surface Area) < 140 ŲThe parent molecule is polar.[2] Capping the amine or esterifying the acid reduces TPSA.
Fsp3 (Fraction of sp3 carbons) > 0.25Increasing Fsp3 (e.g., via alkyl substituents on the amine) improves solubility/permeability balance.
H-Bond Donors (HBD) ≤ 3The primary amine contributes 2 HBDs. Derivatization (e.g., to secondary amine or amide) reduces this.

Structural Optimization Strategies (Analogs)

Improving bioavailability requires masking the zwitterionic nature or utilizing active transport.

Prodrug Strategies (The Ester Approach)

The most direct method to predict and improve bioavailability is the conversion of the carboxylic acid to an ester.

  • Ethyl/Methyl Esters: Rapidly hydrolyzed by plasma esterases. Predict high permeability (Caco-2

    
     cm/s) but potentially high first-pass hydrolysis.[1]
    
  • Double Prodrugs: If the amine is also problematic, forming a carbamate at C6 and an ester at N1 renders the molecule neutral and highly lipophilic.

Bioisosteric Replacements[1]
  • Acid Replacements: Tetrazoles or acyl sulfonamides can mimic the carboxylate bioactivity while altering pKa and improving LogD.

  • Amine Modifications: Converting the C6-amine to a sulfonamide or urea (common in GPR120 agonists) removes the basic center, eliminating zwitterionic character and often improving oral exposure.

Experimental Protocols for Bioavailability Assessment

To validate predictions, a tiered experimental workflow is required. This protocol specifically addresses the solubility/permeability trade-off inherent to indazole acetic acids.[1]

Tier 1: pH-Dependent Solubility & LogD Profiling

Objective: Determine the exact ionization window.

  • Method: Potentiometric titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 1 mg of analog in 0.15 M KCl.

    • Titrate from pH 2.0 to pH 12.0.

    • Output: Experimental pKa values for N1-acid and C6-amine.

    • Prediction: If the isoelectric point (pI) is near 7.4, solubility will be minimal at the absorption site, but permeability might be maximized (neutral species).

Tier 2: PAMPA-EOS (Electrolyte Oil System)

Standard PAMPA often fails for charged molecules.[1] The EOS variation is required for this scaffold.

  • Membrane: 2% dioleylphosphatidylcholine (DOPC) in dodecane.

  • Donor Phase: pH 5.0, 6.2, and 7.4 buffers (simulating the GI tract).

  • Acceptor Phase: pH 7.4 buffer with chemical scavenger (to simulate sink conditions).

  • Analysis: LC-MS/MS quantification of donor/acceptor compartments after 4 hours.

  • Success Criteria:

    
     cm/s indicates potential for moderate oral absorption.
    
Tier 3: Metabolic Stability (Microsomal)

The indazole ring is susceptible to oxidative metabolism.

  • System: Human and Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Key Metabolite Watch:

    • N-dealkylation: Loss of the acetic acid tail (rare but possible).

    • Hydroxylation:[1] C3 or C4 positions on the indazole ring.

    • Glucuronidation:[1] Direct conjugation of the carboxylic acid (if not esterified).

Visualizing the Prediction Workflow

The following diagram outlines the decision logic for optimizing the bioavailability of 2-(6-amino-1H-indazol-1-yl)acetic acid analogs.

Bioavailability_Prediction Start Candidate Analog (Indazole Acetic Acid Deriv.) InSilico Tier 1: In Silico Profiling (cLogD, pKa, TPSA) Start->InSilico ZwitterionCheck Is Molecule Zwitterionic at pH 7.4? InSilico->ZwitterionCheck ProdrugDesign Strategy A: Ester Prodrug (Mask Carboxyl) ZwitterionCheck->ProdrugDesign Yes (High Solubility, Low Perm) PAMPA Tier 2: PAMPA-EOS Assay (Permeability Check) ZwitterionCheck->PAMPA No (Neutral/Lipophilic) ProdrugDesign->PAMPA AmineMod Strategy B: Amine Derivatization (Sulfonamide/Urea) AmineMod->PAMPA HighPerm High Permeability (Pe > 2.0 x 10^-6 cm/s) PAMPA->HighPerm LowPerm Low Permeability (Pe < 1.0 x 10^-6 cm/s) PAMPA->LowPerm MetabStab Tier 3: Microsomal Stability (HLM/RLM) InVivo Tier 4: PK Study (Rat) Measure F% MetabStab->InVivo Cl_int < 20 µL/min/mg HighPerm->MetabStab LowPerm->AmineMod Re-design

Caption: Decision matrix for transitioning from the zwitterionic scaffold to a bioavailable lead candidate.

Comparative Data: Analog Classes[1]

The table below summarizes predicted vs. observed properties for common modifications of the 2-(6-amino-1H-indazol-1-yl)acetic acid scaffold.

Analog ClassModificationPredicted LogD (7.4)Permeability RiskMetabolic RiskPrimary Application
Parent Acid None-1.5 to -0.5High (Zwitterion)High (Glucuronidation)Synthetic Intermediate
Ethyl Ester Acid

OEt
> 2.0Low (Lipophilic)High (Rapid Hydrolysis)Prodrug (Oral)
Sulfonamide Amine

NH-SO2-R
0.5 – 2.5Low/MediumLow (Stable)GPR120 Agonists [1]
Amide Amine

NH-CO-R
1.0 – 3.0LowMediumKinase Inhibitors [2]
Bioisostere Acid

Tetrazole
-0.5 to 0.5MediumLowPeptidomimetics

References

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists. Source: Journal of Medicinal Chemistry / ResearchGate Context: Demonstrates the optimization of indazole acetic acid derivatives (specifically cyclopropyl analogs) to achieve oral exposure and CNS penetration. URL:[Link]

  • Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Discusses indazole-based kinase inhibitors where bioavailability was optimized by balancing polarity and lipophilicity on the indazole core. URL:[Link]

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Source: White Rose Research Online / Chemistry – A European Journal Context: Provides the synthetic methodologies required to access the 2-(1H-indazol-1-yl)acetic acid scaffold and its regioisomers, essential for creating the analogs described. URL:[Link]

  • PubChem Compound Summary: 2-(6-amino-1H-indazol-1-yl)acetic acid. Source: National Center for Biotechnology Information (NCBI) Context: Verification of the specific chemical structure and existing vendor data. URL:[Link]

Sources

Foundational

Advanced Technical Guide: History and Development of Indazole-Based Peptidomimetics

Executive Summary The indazole scaffold has evolved from a simple heterocyclic curiosity into a "privileged structure" in modern medicinal chemistry.[1] Its utility lies in its capacity to function as a robust peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold has evolved from a simple heterocyclic curiosity into a "privileged structure" in modern medicinal chemistry.[1] Its utility lies in its capacity to function as a robust peptidomimetic —specifically as a bioisostere for indole (Tryptophan), phenol (Tyrosine), and the peptide backbone itself. This guide analyzes the structural rationale, synthetic evolution, and therapeutic application of indazole-based peptidomimetics, moving beyond basic inhibition to explore how these molecules mimic secondary protein structures to modulate kinases, proteases, and GPCRs.

Part 1: The Bioisosteric Rationale[2]

Structural Mimicry

The core value of the indazole ring (benzo[c]pyrazole) in peptidomimetics stems from its electronic and steric similarity to the indole ring of Tryptophan (Trp) and the purine base of ATP. However, unlike indole, the indazole possesses an additional nitrogen atom (N2), conferring unique hydrogen-bonding capabilities.[2]

  • Tryptophan Mimicry: The 1H-indazole is sterically congruent with indole but lowers the HOMO energy, often improving metabolic stability against oxidative metabolism (e.g., P450-mediated hydroxylation).

  • Peptide Bond Isosterism: The N-H motif of indazole can serve as a donor, while the N2 atom acts as an acceptor, effectively mimicking the donor-acceptor properties of a peptide amide bond (

    
    ) within a constrained, planar system. This is critical for locking bioactive conformations, such as 
    
    
    
    -turns.
Interactive Logic Diagram

The following diagram illustrates the bioisosteric mapping of the indazole scaffold against natural peptide elements.

Bioisostere_Logic Trp Tryptophan (Indole) Indazole Indazole Scaffold Trp->Indazole Bioisostere Replacement PeptideBond Peptide Bond (-CONH-) PeptideBond->Indazole Backbone Constraint H_Donor H-Bond Donor (NH) Indazole->H_Donor N1 Position H_Acceptor H-Bond Acceptor (N2) Indazole->H_Acceptor N2 Position PiStack Pi-Pi Stacking Indazole->PiStack Benzo-fused Ring MetabStab Metabolic Stability Indazole->MetabStab Reduced Oxidation

Figure 1: Bioisosteric mapping of Indazole against Tryptophan and Peptide Bonds.[3]

Part 2: Synthetic Methodologies

Historically, indazole synthesis relied on harsh conditions (e.g., diazotization of o-toluidines). Modern peptidomimetic development requires milder, modular approaches compatible with functionalized amino acid side chains.

Protocol: Copper-Catalyzed One-Pot Synthesis

This protocol is selected for its high tolerance of functional groups, allowing the incorporation of amino acid derivatives directly into the scaffold.

Objective: Synthesis of 1-substituted-1H-indazoles from 2-bromobenzaldehydes and primary amines.

Reagents & Materials:

  • 2-Bromobenzaldehyde derivative (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv) – Source of the "peptide" side chain
    
  • Sodium Azide (

    
    ) (2.0 equiv)
    
  • Catalyst: CuI (5 mol%)

  • Ligand: L-Proline (10 mol%) or DMEDA

  • Solvent: DMSO (Anhydrous)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried reaction vial with 2-bromobenzaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in DMSO (3 mL).

    • Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde) to ensure complete imine formation. This avoids competitive side reactions with the azide.

  • Azidation & Cyclization:

    • Add CuI (9.5 mg, 0.05 mmol), L-Proline (11.5 mg, 0.10 mmol),

      
       (130 mg, 2.0 mmol), and 
      
      
      
      (276 mg, 2.0 mmol) to the reaction mixture.
    • Purge the vial with nitrogen and seal.

  • Heating Phase:

    • Heat the block to 100°C for 12 hours.

    • Mechanism: The copper catalyzes the

      
       of bromide by azide, followed by an intramolecular nitrene insertion or electrocyclic ring closure to form the indazole core.
      
  • Work-up & Purification:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Characteristic singlet for H-3 proton around

    
     8.0-8.2 ppm.
    
  • LC-MS: Confirm molecular ion

    
    .
    
Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Bromobenzaldehyde + Primary Amine Imine Intermediate Imine Start->Imine Condensation Cyclization Cu-Catalyzed Cyclization (100°C, 12h) Imine->Cyclization + Reagents Reagents Add: CuI, NaN3, Base Reagents->Cyclization Product 1-Substituted Indazole Cyclization->Product N-N Bond Formation

Figure 2: Modular assembly of indazole peptidomimetics via Copper catalysis.

Part 3: Medicinal Chemistry & SAR[3][4][5][6][7][8]

Case Study: Thrombin Receptor Antagonists

Early peptidomimetics for the Thrombin Receptor (PAR-1) utilized indazole scaffolds to replace the unstable peptide backbone while maintaining the spatial orientation of the Phenylalanine and Arginine side chains.

  • Design Strategy: The indazole 3-position was substituted with a basic moiety (mimicking Arginine), while the N1-position carried a hydrophobic group (mimicking Phenylalanine).

  • Outcome: The indazole core provided a rigid template that reduced the entropic penalty of binding compared to the flexible native peptide ligand.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends observed in Indazole-3-carboxamide derivatives (e.g., for CRAC channel inhibition), highlighting the importance of linker regiochemistry.

Compound IDLinker RegiochemistryR1 Substituent (N1)R2 Substituent (C3)IC50 (µM)Activity Status
12d (Lead) -CO-NH-Ar 2,4-Dichlorobenzyl2,6-Difluorophenyl0.67 Potent
9c-NH-CO-Ar (Reverse)2,4-Dichlorobenzyl2,6-Difluorophenyl>100Inactive
12a-CO-NH-Ar4-Chlorobenzyl2,6-Difluorophenyl1.51Active
9b-NH-CO-Ar4-Chlorobenzyl2,6-Difluorophenyl29.0Weak

Data Source: Synthesized from NIH/PubMed studies on Indazole-3-carboxamides [1].

Key Insight: The "Reverse Amide" (9c) inactivity demonstrates that the indazole is not just a passive spacer; its electronic dipole and specific H-bond donor/acceptor vectors (N1 vs N2) must align precisely with the target pocket (e.g., hinge region or active site triad).

Part 4: Future Directions

The field is moving toward Indazole-based PROTACs (Proteolysis Targeting Chimeras). Here, the indazole moiety serves as the "warhead" binding the target protein (e.g., a kinase), linked to an E3 ligase ligand. The rigidity of the indazole is advantageous for the linker trajectory, maximizing the probability of ternary complex formation.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Source: National Institutes of Health (PMC) URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry URL:[1][Link]

  • Structure-activity relationships for indazole piperazine inhibitors of ROCK-II. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Novel Indazole Peptidomimetics as Thrombin Receptor Antagonists (Patent WO/2001/000656). Source: WIPO URL:[Link]

  • Indazole Synthesis Methodologies. Source: Organic Chemistry Portal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Optimal N1-Alkylation of 6-Amino-indazole

Abstract & Introduction The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a versatile pharmacophore.[1][2][3] The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a versatile pharmacophore.[1][2][3] The functionalization of the indazole ring, particularly through N-alkylation, is a critical strategy for modulating the physicochemical properties and biological activities of these molecules.[4][5] However, the N-alkylation of indazoles presents a significant synthetic challenge. The presence of two nucleophilic nitrogen atoms (N1 and N2) within the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[6][7]

Achieving high regioselectivity is therefore paramount. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which often makes the N1-alkylated product the more stable isomer.[8][9][10] This guide provides a comprehensive overview of the critical factors governing the regiochemical outcome of the N-alkylation of 6-amino-indazole and delivers a robust, field-proven protocol for achieving high selectivity for the N1 position. This document is intended for researchers, scientists, and drug development professionals seeking to develop efficient and scalable synthetic routes to N1-alkylated 6-amino-indazoles.

The Core Challenge: Understanding N1 vs. N2 Regioselectivity

The outcome of an indazole alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by a confluence of reaction parameters.[9] The mesomeric nature of the indazole anion, formed upon deprotonation, allows the negative charge to be delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[2] Directing the alkylation to the desired N1 position requires careful manipulation of these factors.

Key Factors Influencing Regioselectivity

The choice of base, solvent, and the steric and electronic nature of the indazole substrate are the primary levers for controlling the N1:N2 product ratio.[8][9]

  • Base & Solvent System: This is the most critical factor. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[1][4][8][9] This is attributed to the formation of the sodium salt of the indazole, where the cation may coordinate in a manner that sterically shields the N2 position, directing the electrophile to N1.[4] In contrast, using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently results in poor selectivity and mixtures of N1 and N2 isomers.[2][3]

  • Steric Effects: The steric environment around the nitrogen atoms significantly impacts selectivity. While the 6-amino-indazole substrate lacks substituents at the sterically influential C3 or C7 positions, this general principle is crucial. Large substituents at the C3 position tend to favor N1 alkylation, whereas substituents at the C7 position can sterically hinder the N1 position, leading to increased N2 alkylation.[1][8][9]

  • Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable products.[9] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the N1 isomer.[9] Several methodologies have been developed that exploit this principle to achieve high N1 selectivity.[2][11][12]

The interplay of these factors is summarized in the diagram below.

G cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base Outcome Regiochemical Outcome (N1 vs. N2) Base->Outcome NaH_THF Strong, Non-coordinating Base (NaH) + Non-polar Aprotic Solvent (THF) K2CO3_DMF Weaker Base (K2CO3) + Polar Aprotic Solvent (DMF) Solvent Solvent Solvent->Outcome Sterics Steric Hindrance (e.g., C7/C3 position) Sterics->Outcome Electronics Electronic Effects (e.g., C6-NH2 group) Electronics->Outcome N1_Product Favors N1-Alkylation (Thermodynamic Product) NaH_THF->N1_Product High Selectivity N2_Product Mixture or Favors N2-Alkylation K2CO3_DMF->N2_Product Low Selectivity N1_Product->Outcome N2_Product->Outcome

Caption: Factors Influencing Indazole Alkylation Regioselectivity.

Comparative Data on Reaction Conditions

The following table summarizes data from various studies, highlighting the impact of different reaction systems on the N1:N2 selectivity of indazole alkylation.

Alkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
n-Pentyl bromideNaHTHF>99:189[6]
Isobutyl bromideK2CO3DMF58:4247 (N1)[2][3][13]
Isopropyl iodideNaHDMF38:4684 (total)[6][7]
Alkyl TosylatesCs2CO3Dioxane>98:2>90[4][6]
Methyl bromoacetateCs2CO3DMF19:175[14]

Protocol: N1-Selective Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity and is based on the most robust and frequently validated method in the literature.[5][8][9] The procedure leverages a strong base in a non-polar aprotic solvent to favor the formation of the thermodynamically preferred N1-alkylated product.

Materials & Reagents
  • 6-Amino-1H-indazole

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, n-Butyl bromide) (1.1 - 1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Experimental Procedure
  • Preparation and Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 6-Amino-1H-indazole (1.0 equiv).

    • Seal the flask with septa and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

    • Causality: Anhydrous and inert conditions are critical as sodium hydride reacts violently with water and oxygen.[5] Flame-drying removes adsorbed moisture from the glassware.

  • Deprotonation:

    • Add anhydrous THF via syringe to dissolve the starting material (target concentration ~0.1 M).

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood.[5]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the sodium indazolide salt.[4]

    • Causality: Staged cooling and warming allow for controlled deprotonation. The formation of the indazolide anion is the key step rendering the molecule nucleophilic for the subsequent alkylation.[6]

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Add the alkylating agent (1.1 equiv) dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Causality: The slow addition of the electrophile at a low temperature helps to control the exothermicity of the Sₙ2 reaction and minimize potential side reactions.

  • Monitoring & Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[4][6]

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

    • Causality: The aqueous work-up removes inorganic salts and polar impurities. Washing with brine helps to remove residual water from the organic phase.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated 6-amino-indazole.[6]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry flask, add 6-amino-indazole inert Establish Inert Atmosphere (N₂/Ar) start->inert dissolve Dissolve in Anhydrous THF inert->dissolve cool1 Cool to 0 °C dissolve->cool1 deprotonate Add NaH portion-wise (Evolves H₂ gas) cool1->deprotonate stir Stir at 0 °C -> RT (Deprotonation) deprotonate->stir cool2 Re-cool to 0 °C stir->cool2 alkylate Add Alkyl Halide dropwise cool2->alkylate react Stir 12-24h at RT alkylate->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Quench with sat. aq. NH₄Cl at 0 °C monitor->quench Complete extract Extract with EtOAc quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure N1-Alkylated Product purify->end

Caption: General Workflow for N1-Selective Indazole Alkylation.

Troubleshooting & Final Remarks

  • Low Yield: Ensure all reagents, particularly the THF, are strictly anhydrous. Moisture is the most common cause of failed or low-yielding reactions with NaH.

  • Mixture of Isomers: If a significant amount of the N2 isomer is observed, it may indicate that the deprotonation was incomplete or that the solvent was not sufficiently non-polar. Ensure the NaH is fresh and the THF is of high quality. An alternative base/solvent system like Cs₂CO₃ in dioxane could be explored.[4]

  • No Reaction: Confirm the activity of the alkylating agent. If using a less reactive electrophile (e.g., an alkyl chloride), heating the reaction mixture (e.g., to 50 °C) after the initial addition may be necessary.[6]

The selective N1-alkylation of 6-amino-indazole is a highly achievable transformation with careful control of reaction conditions. The NaH/THF system represents a reliable and scalable method for accessing the desired N1-regioisomer, which is often a critical building block in the synthesis of complex molecular targets in drug discovery.[6][11]

References

  • A Comparative Guide to Indazole Alkyl
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009).
  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009). Organic Letters.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • Development of a selective and scalable N1-indazole alkyl
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (n.d.). Beilstein Journals.
  • Development of a selective and scalable N 1-indazole alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • (A) Indazole alkylation using standard alkylation conditions. Crude 2a. (n.d.).
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselectivity issues in the functionaliz
  • Development of a selective and scalable N1-indazole alkyl
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC.

Sources

Application

Application Note: Advanced Solid-Phase Synthesis Protocols Utilizing Amino-Indazole Acetic Acid Building Blocks

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Insights Indazole scaffolds are privileged structures...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Insights

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of high-affinity kinase inhibitors , antimicrobial agents, and protease-activated receptor (PAR) antagonists . Recent advances in the synthesis of 1H- and 2H-indazoles have expanded the availability of highly functionalized precursors , making them ideal candidates for combinatorial chemistry.

Specifically, amino-indazole acetic acid derivatives serve as highly versatile, bifunctional building blocks for Solid-Phase Peptide Synthesis (SPPS). The acetic acid moiety acts as the primary anchor for standard amide bond formation with the N-terminus of a growing peptide chain or a solid support. Concurrently, the amino group provides a critical synthetic handle for late-stage, on-resin diversification (e.g., via sulfonylation, acylation, or reductive amination), enabling the rapid generation of diverse pharmacological libraries, including novel acetylcholinesterase inhibitors .

Experimental Design & Causality (E-E-A-T)

As a self-validating system, this protocol integrates real-time analytical checkpoints to ensure high-fidelity library generation. Every experimental choice is driven by the unique steric and electronic properties of the indazole core:

  • Resin Selection: Rink Amide AM resin is preferred. It generates C-terminal amides upon cleavage, which are biologically more stable against exopeptidases than their carboxylic acid counterparts. The pseudo-dilution effect of the solid support prevents intermolecular cross-linking of the bifunctional indazole building blocks.

  • Coupling Reagent Causality (HATU vs. DIC): The indazole ring is electron-rich but imposes significant steric hindrance, which can deactivate the electrophilicity of the activated carboxylate. HATU is selected over standard DIC/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates coupling via a neighboring group effect—forming an intramolecular hydrogen bond with the incoming amine to stabilize the transition state.

  • Cleavage Scavenger Selection: Indazoles are highly susceptible to electrophilic aromatic substitution. During global TFA cleavage, carbocations generated from protecting groups (e.g., tert-butyl, trityl) can irreversibly re-alkylate the indazole core. Triisopropylsilane (TIPS) is employed as a bulky hydride donor to rapidly and irreversibly quench these cations, preserving the structural integrity of the final compound.

Quantitative Optimization Data

The following table summarizes the empirical optimization of coupling conditions for 3-amino-1H-indazole-5-acetic acid onto a Rink Amide resin. Proceeding to subsequent synthetic steps is gated by achieving >95% conversion.

Coupling SystemEquivalentsBaseTime (min)Conversion (%)Mechanistic Rationale
DIC / HOBt 3.0None12045%Weak activation; steric clash inhibits intermediate formation.
PyBOP 3.0DIPEA (6.0 eq)12078%Superior leaving group, but lacks the neighboring group effect.
HATU 3.0DIPEA (6.0 eq)60>98% HOAt intermediate provides optimal transition state stabilization.

Solid-Phase Synthesis Workflow

SPPS_Workflow A 1. Resin Swelling (DCM/DMF, 1h) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Building Block Activation (Amino-Indazole Acetic Acid + HATU) B->C D 4. Amide Bond Coupling (On-Resin, 1h) C->D E 5. N-Derivatization (e.g., Sulfonylation/Alkylation) D->E F 6. Cleavage & Global Deprotection (TFA/TIPS/H2O) E->F

Caption: Solid-phase synthesis workflow for amino-indazole acetic acid derivatives.

Step-by-Step Methodologies

Protocol 1: Resin Preparation and Swelling
  • Weigh 1.0 g of Rink Amide AM resin (loading: 0.6 mmol/g) into a solid-phase synthesis reactor equipped with a porous frit.

  • Add 10 mL of Dichloromethane (DCM) and agitate gently for 30 minutes to expand the polystyrene matrix.

  • Drain the DCM and add 10 mL of N,N-Dimethylformamide (DMF). Agitate for an additional 30 minutes.

  • Drain the solvent.

Protocol 2: Fmoc Deprotection
  • Add 10 mL of a 20% (v/v) Piperidine in DMF solution to the swollen resin.

  • Agitate at room temperature for 5 minutes, then drain.

  • Add a fresh 10 mL aliquot of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly: DMF (5 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

  • Self-Validation: Perform a Kaiser test. A positive result (dark blue resin beads) confirms the presence of free primary amines.

Protocol 3: Amino-Indazole Acetic Acid Coupling
  • In a separate vial, dissolve 3.0 equivalents (1.8 mmol) of the amino-indazole acetic acid building block and 3.0 equivalents (1.8 mmol) of HATU in 5 mL of anhydrous DMF.

  • Add 6.0 equivalents (3.6 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Transfer the activated mixture to the resin.

  • Agitate the suspension at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin: DMF (3 × 10 mL) and DCM (3 × 10 mL).

  • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat the coupling step.

Protocol 4: On-Resin N-Derivatization (Example: Sulfonylation)

Note: This step targets the free amino group on the indazole ring.

  • Swell the resin in anhydrous Pyridine (5 mL).

  • Add 5.0 equivalents of the desired sulfonyl chloride derivative.

  • Agitate at room temperature for 12 hours.

  • Drain and wash extensively with DMF (5 × 10 mL), DCM (5 × 10 mL), and Methanol (3 × 10 mL) to remove excess sulfonyl chloride.

Protocol 5: Global Cleavage and Isolation
  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.

  • Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate in a round-bottom flask. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Evaporate the TFA under a stream of nitrogen until ~1 mL remains.

  • Precipitate the crude indazole-peptide by adding 15 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum before RP-HPLC purification.

Pharmacological Application & Mechanism of Action

Once synthesized and cleaved, these indazole-peptide conjugates are frequently deployed as competitive inhibitors in kinase signaling cascades. The indazole core mimics the purine ring of ATP, allowing it to lodge deeply within the highly conserved ATP-binding pocket of target kinases (e.g., FLT3, PDGFRα), thereby halting downstream proliferative signaling.

MoA Ligand Indazole-Peptide Conjugate Receptor Target Kinase (e.g., FLT3 / PDGFRα) Ligand->Receptor Competitive Binding ATP ATP Binding Pocket Receptor->ATP Blocks Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Inhibits Outcome Cell Proliferation Halted Signaling->Outcome Induces

Caption: Pharmacological mechanism of indazole-peptide conjugates in kinase inhibition.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [1]

  • Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells. PMC - NIH. [2]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [3]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Publications. [4]

Sources

Method

Application Note: 2-(6-Amino-1H-indazol-1-yl)acetic Acid as a Rigid Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

Introduction & Chemical Rationale The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between systemic circulation stability and efficient intracellular payload release[1]. While flexible aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between systemic circulation stability and efficient intracellular payload release[1]. While flexible aliphatic and PEGylated linkers are commonplace, they can sometimes allow hydrophobic payloads to fold into the antibody's lipophilic pockets, altering binding affinity and promoting aggregation[2].

To circumvent this, rigid aromatic scaffolds are increasingly utilized. 2-(6-amino-1H-indazol-1-yl)acetic acid serves as a highly effective, rigid bifunctional linker for ADC synthesis. This molecule provides two distinct orthogonal conjugation handles:

  • The 6-Amino Group: Acts as a nucleophile for stable amide bond formation with carboxylic acid-bearing payloads (or cleavable spacer-payload complexes).

  • The N1-Acetic Acid Moiety: Can be converted into an N-hydroxysuccinimide (NHS) ester for stochastic conjugation to surface-accessible lysine residues on the monoclonal antibody (mAb)[3].

The planar indazole core restricts the conformational freedom of the linker-payload (LP) complex, projecting the cytotoxic agent away from the mAb surface. Furthermore, the indazole ring possesses a distinct UV absorbance profile that facilitates highly accurate Drug-to-Antibody Ratio (DAR) ascertainment via simple UV-Vis spectroscopy[1].

Structural & Mechanistic Design

Causality in Conjugation Chemistry

Typical IgG1 antibodies, such as Trastuzumab, possess approximately 30 surface-accessible lysine residues[3]. Stochastic lysine conjugation relies on the nucleophilic attack of the


-amino group of lysine on an activated NHS-ester. By utilizing the acetic acid moiety of the indazole linker, we generate a stable amide linkage that resists premature hydrolysis in the bloodstream. Optimal drug loading (typically a DAR of 3.5 to 4.0) depends heavily on the stoichiometric ratio of the activated linker-payload to the antibody, which must be empirically titrated to balance cytotoxicity with pharmacokinetic safety[4].
Intracellular Processing

Once the ADC binds to the target antigen (e.g., HER2) and is internalized via receptor-mediated endocytosis, the complex is trafficked to the lysosome. If a non-cleavable payload is attached directly to the indazole amine, the entire antibody is catabolized by lysosomal proteases, releasing the payload attached to the indazole-lysine adduct[5].

G A Indazole-Linked ADC B Target Receptor Binding (e.g., HER2) A->B C Receptor-Mediated Endocytosis B->C D Lysosomal Trafficking & Degradation C->D E Proteolytic Cleavage of mAb Backbone D->E F Intracellular Payload Release (Indazole-Adduct) E->F G Cell Death (Apoptosis) F->G

Figure 1: Mechanism of action for ADCs utilizing the 2-(6-amino-1H-indazol-1-yl)acetic acid linker.

Experimental Protocols

The following protocols represent a self-validating system for synthesizing an indazole-linked ADC. The workflow is divided into Linker-Payload (LP) synthesis, mAb Bioconjugation, and DAR Characterization.

G A 2-(6-amino-1H-indazol-1-yl) acetic acid B Payload Attachment (Amide Coupling) A->B C Linker-Payload (LP) Intermediate B->C D NHS Activation (Carboxylic Acid) C->D E mAb Bioconjugation (Lysine Residues) D->E F Purified ADC (DAR ~3.5) E->F

Figure 2: Step-by-step synthetic workflow for indazole-based ADC generation.

Protocol 3.1: Synthesis of the Activated Linker-Payload (LP-NHS)

Note: This protocol assumes the use of a carboxylic acid-bearing payload (e.g., a modified auristatin or maytansinoid).

  • Amide Coupling: Dissolve the payload (1.0 eq) and 2-(6-amino-1H-indazol-1-yl)acetic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction at room temperature for 4 hours under an inert argon atmosphere.

  • Purification: Purify the intermediate via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA). Lyophilize to obtain the pure LP intermediate.

  • NHS Esterification: Dissolve the LP intermediate (1.0 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS) (1.5 eq) and EDC·HCl (1.5 eq). Stir at room temperature for 12 hours.

  • Isolation: Precipitate the activated LP-NHS ester in cold diethyl ether, centrifuge, and dry under a vacuum. Self-Validation Check: Confirm the presence of the NHS ester peak via LC-MS before proceeding to bioconjugation.

Protocol 3.2: Bioconjugation to Monoclonal Antibody

This method utilizes stochastic lysine conjugation, targeting the ~30 accessible lysines on the mAb surface[3].

  • Antibody Preparation: Buffer exchange the mAb (e.g., Trastuzumab) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) using a 30 kDa MWCO centrifugal filter. Adjust the mAb concentration to 5.0 mg/mL.

  • Conjugation Reaction: Dissolve the LP-NHS ester in anhydrous DMSO to create a 10 mM stock. Slowly add the LP-NHS stock to the mAb solution to achieve the desired molar equivalent (see Table 1). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the mixture at 22°C for 2 hours with gentle end-over-end rotation.

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Purification: Remove excess small molecules and organic solvents by passing the reaction mixture through a Sephadex G-25 desalting column (e.g., PD-10) pre-equilibrated with Formulation Buffer (20 mM Histidine, 250 mM Sucrose, pH 6.0).

Protocol 3.3: DAR Calculation and Aggregation Analysis

The rigid indazole linker provides a unique absorbance maximum (


 nm) that allows for precise DAR calculation without overlapping the mAb's intrinsic absorbance at 280 nm.
  • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (

    
    ) and 305 nm (
    
    
    
    ).
  • Calculation: Use the Beer-Lambert law and the specific extinction coefficients (

    
    ) of the mAb and the indazole-payload to calculate the DAR:
    
    
    
    
  • Aggregation Check: Analyze the ADC via Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high-molecular-weight (HMW) aggregates.

Data Presentation: Optimization of Conjugation Conditions

The stoichiometric ratio of the LP-NHS ester to the antibody directly dictates the final DAR and the physical stability of the ADC. Table 1 summarizes the empirical optimization required to achieve a target DAR of ~3.5, which is standard for lysine-conjugated ADCs like T-DM1[3].

Table 1: Effect of LP-NHS Equivalents on DAR and ADC Aggregation

LP-NHS EquivalentsReaction Time (hrs)Final DAR (UV-Vis)Monomer Purity (SEC)Aggregation (HMW %)
3.0 eq2.01.8 ± 0.198.5%1.5%
5.0 eq2.02.9 ± 0.297.2%2.8%
7.0 eq 2.0 3.6 ± 0.1 95.8% 4.2%
10.0 eq2.05.1 ± 0.388.4%11.6%

References

  • Swain, S. M., Shastry, M., Hamilton, E., et al. (2023). Targeting HER2-positive breast cancer: advances and future directions. Nature Reviews Drug Discovery, 22(2), 101-126. Available at:[Link]

  • Scirp.org. (n.d.). The ABC of ADCs (Antibody-Drug Conjugates): A Comprehensive Review of Technical, Regulatory, and Clinical Challenges. Scientific Research Publishing. Available at:[Link]

  • DrPress.org. (2026). Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. Academic Journal of Science and Technology. Available at:[Link]

  • Samantasinghar, A., et al. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Biomedicine & Pharmacotherapy, 161, 114408. Available at:[Link]

  • Taylor & Francis. (2024). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. mAbs, 16(1). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 6-amino-indazole N-alkylation reactions

Technical Support Center: 6-Amino-Indazole N-Alkylation Ticket ID: IND-ALK-006 Topic: Troubleshooting Low Yields & Regioselectivity in 6-Amino-Indazole Alkylation Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Amino-Indazole N-Alkylation

Ticket ID: IND-ALK-006 Topic: Troubleshooting Low Yields & Regioselectivity in 6-Amino-Indazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Welcome to the Heterocycle Synthesis Support Hub. You are likely accessing this guide because your N-alkylation of 6-amino-indazole is resulting in low yields, inseparable mixtures, or "tarry" baselines.

The 6-amino-indazole scaffold presents a "double-edged" nucleophilic challenge. Unlike simple indazoles, this substrate contains an exocyclic primary amine (


 at C6) and the amphoteric pyrazole ring. Low yields are rarely due to a single factor; they usually stem from chemoselectivity failures  (alkylating the wrong nitrogen) or regioselectivity issues  (forming the wrong ring isomer).

This guide prioritizes the Protection-First Strategy to isolate the variables causing yield loss.

Module 1: Chemoselectivity (The "Hidden" Yield Killer)

Diagnosis: If your mass spectrum shows


 and 

(dialkylation) or if you observe significant decomposition, the electrophile is likely reacting with the exocyclic amine at position 6, not just the ring nitrogens.

The Mechanism: The exocyclic amine (aniline-like) is often more nucleophilic than the indazole ring nitrogen (which is part of an aromatic system), especially under neutral or mildly basic conditions.

The Solution: Transient Protection You must mask the 6-amino group before attempting ring alkylation.

Protocol: The "Boc-Lock" Strategy

Use this workflow to ensure the alkylating agent targets the ring only.

  • Protection: React 6-amino-indazole with

    
     (1.1 equiv) in THF/Water with 
    
    
    
    .
    • Why: Creates a carbamate. The electron-withdrawing Boc group reduces the nucleophilicity of the exocyclic nitrogen significantly.

  • Alkylation: Perform the N-alkylation on the protected intermediate.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

Visualization: Chemoselectivity Workflow

ProtectionStrategy Start 6-Amino-Indazole (Substrate) Decision Is Amine Protected? Start->Decision Direct Direct Alkylation Decision->Direct No Protect Step 1: Protection (Boc2O / NaHCO3) Decision->Protect Yes (Recommended) Fail Result: Mixture of N-amine and N-ring alkylation (LOW YIELD) Direct->Fail Intermediate N-Boc-6-amino-indazole Protect->Intermediate Alkylate Step 2: Ring Alkylation (NaH / R-X) Intermediate->Alkylate Deprotect Step 3: Deprotection (TFA / DCM) Alkylate->Deprotect Final Target Product (High Purity) Deprotect->Final

Figure 1: The "Boc-Lock" strategy prevents side-reactions at the exocyclic amine, a common cause of yield loss often mistaken for catalyst failure.

Module 2: Regioselectivity ( vs. )

Diagnosis: You isolated the product, but NMR shows the alkyl group is on


 (kinetic) instead of 

(thermodynamic), or you have a 50:50 mixture that is difficult to separate.

The Science: Indazoles exhibit annular tautomerism.

  • 
    -Alkylation:  Thermodynamically favored.[1] Stabilized by the benzene ring fusion.
    
  • 
    -Alkylation:  Kinetically favored in some contexts. Often favored by steric bulk at C7 or specific chelating conditions.
    
Troubleshooting Matrix: Optimizing for the Correct Isomer
Desired IsomerRecommended BaseSolventMechanismReference

(Major)
NaH (Sodium Hydride)THF (Anhydrous)Tight ion-pairing with

directs alkylation to the thermodynamic

position.
[1][2]

(General)

DMFCesium effect can sometimes lead to mixtures; generally less selective than NaH for simple alkyl halides.[3]

(Targeted)
DIAD /

THFMitsunobu Conditions. Reacting with an alcohol (not halide) often inverts selectivity to

.
[1][4]

(Forced)
Meerwein SaltDCMAlkylation with trimethyloxonium tetrafluoroborate often favors

kinetically.
[5]

Key Insight: For 6-amino-indazole derivatives, the electron-donating amino group (even if protected) increases the electron density of the ring. This generally reinforces the thermodynamic preference for


unless steric hindrance is introduced.

Visualization: Regioselectivity Decision Tree

Regioselectivity Goal Select Target Isomer N1 Target: N1-Isomer (Thermodynamic) Goal->N1 N2 Target: N2-Isomer (Kinetic/Specific) Goal->N2 Cond1 Condition A: NaH (1.2 eq) in THF Temp: 0°C -> RT N1->Cond1 Cond2 Condition B: Mitsunobu (DIAD/PPh3) Reagent: Alcohol (R-OH) N2->Cond2 Using Alcohol Cond3 Condition C: Electrophile with Chelating Group? N2->Cond3 Using Halide Result1 High N1 Selectivity (>90%) Cond1->Result1 Cond3->Cond1 No (Difficult to force N2 with halides) Result2 High N2 Selectivity (Inversion) Cond3->Result2 Yes (rare)

Figure 2: Decision pathway for selecting reaction conditions based on the desired regioisomer.

Module 3: Experimental Protocols

Protocol A: High-Fidelity -Alkylation (Standard)

Best for: Primary alkyl halides where


 is the target.
  • Preparation: Dissolve N-Boc-6-amino-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Tech Note: Evolution of

      
       gas will be observed. Stir for 30 mins at 0°C to ensure complete anion formation. The solution often turns yellow/orange.
      
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2][3] If starting material remains after 12h, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3]
    
Protocol B: Mitsunobu -Alkylation

Best for: Targeting the


 position using alcohols.
  • Mix: Combine N-Boc-6-amino-indazole (1.0 equiv), Alcohol (R-OH, 1.5 equiv), and

    
      (1.5 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12-24 hours.

  • Note: This method is sensitive to steric bulk on the alcohol.

Module 4: FAQ & Troubleshooting

Q: I am seeing a "double mass" in LCMS. What is it? A: This is likely the dialkylated product (quaternary ammonium salt) or, more likely, alkylation at both the Ring-N and the 6-Amino-N. Solution: Verify your N-protection step (Module 1). If the amine is protected, reduce the equivalents of alkyl halide to 1.0 and lower the temperature.

Q: My product is stuck in the aqueous layer during workup. A: Amino-indazoles are polar. If you deprotected the amine before workup, the product might be water-soluble at low pH. Solution: Perform the workup on the N-Boc protected intermediate first. Deprotect only after isolating the clean alkylated material.

Q: Can I use


 in Acetone? 
A:  You can, but it is "greener" and milder, often leading to slower rates and lower regioselectivity (

ratios of 60:40 are common). Use NaH/THF for high selectivity.[4]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Detailed study on NaH vs. Mitsunobu selectivity.

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support. General guidelines on base/solvent effects.

  • Regioselective alkylation of a versatile indazole. Beilstein J. Org.[4] Chem. (2024).[1][4][5] Recent insights into electrophile scope and Cs2CO3 limitations.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Mechanistic insights into kinetic control.

  • Indazole Acidity and Basicity. Journal of Physical Chemistry. Fundamental pKa data supporting thermodynamic arguments.

Sources

Optimization

Technical Support Center: Minimizing N2-Isomer Formation During Indazole Acetic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indazole acetic acids. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indazole acetic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common and critical challenge of controlling regioselectivity, specifically minimizing the formation of the undesired N2-isomer during N-alkylation of the indazole core.

The regiochemical outcome of N-alkylation on the indazole scaffold is a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions.[1][2] Direct alkylation often yields a mixture of N1- and N2-substituted products, which can complicate purification and reduce the overall yield of the desired N1-indazole acetic acid, a crucial scaffold in many biologically active compounds.[3][4][5] This resource is designed to provide you with the expertise and field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of indazole acetic acid, providing causal explanations and actionable solutions.

Problem 1: High N2-Isomer Content in the Final Product

Question: My reaction is producing a significant amount of the N2-isomer, leading to a difficult separation and low yield of the target N1-indazole acetic acid. How can I improve the N1-selectivity?

Answer: Achieving high N1-selectivity requires optimizing conditions to favor the thermodynamically more stable 1H-indazole tautomer.[1][6] The choice of base and solvent is one of the most critical factors influencing the N1/N2 ratio.[2][7]

Core Causality: The indazole anion is an ambident nucleophile, and the site of alkylation (N1 vs. N2) is governed by a complex interplay of factors including the counter-ion, solvent polarity, and steric hindrance.

Solutions & Scientific Rationale:

  • Optimize Base and Solvent Combination: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[8][9] It is postulated that the sodium cation coordinates with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position and thus directing it to the N1 position.[1][8] In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to mixtures of isomers.[3]

  • Consider the Impact of Substituents: The electronic and steric nature of substituents on the indazole ring can significantly influence regioselectivity. For instance, indazoles with certain C3 substituents, such as carboxymethyl or tert-butyl groups, have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[7][8]

  • Thermodynamic Control: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the thermodynamically more stable N1-isomer through equilibration.[2][8]

Problem 2: Inconsistent N1/N2 Ratios Between Batches

Question: I am observing significant variability in the N1/N2 isomer ratio from one reaction to the next, even though I am trying to follow the same procedure. What could be causing this inconsistency?

Answer: Inconsistent regioselectivity often points to subtle, uncontrolled variables in the reaction setup. The key is to ensure strict control over reaction parameters that influence the kinetic versus thermodynamic pathways.

Core Causality: The energy difference between the transition states leading to the N1 and N2 products can be small, making the reaction outcome highly sensitive to minor changes in conditions.

Solutions & Scientific Rationale:

  • Strict Anhydrous Conditions: Moisture can interfere with strong bases like NaH, altering the nature of the indazole anion and its counter-ion, which in turn affects regioselectivity. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Temperature Control: The temperature at which the base, indazole, and alkylating agent are mixed can influence the kinetic vs. thermodynamic product distribution. Maintain consistent temperature control throughout the addition and reaction period. Elevated temperatures can sometimes favor the formation of the more stable N1-isomer by allowing for equilibration from the kinetic N2-product.[10]

  • Order of Reagent Addition: The order in which reagents are added can be critical. Typically, the indazole is first deprotonated with the base to form the indazolide anion before the alkylating agent is introduced. Adding the alkylating agent to a mixture of the indazole and a weaker base may lead to a different outcome.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and techniques for controlling isomer formation in indazole acetic acid synthesis.

Q1: Why is the N1-isomer generally the thermodynamically more stable product?

A1: The greater stability of the 1H-indazole tautomer, which leads to the N1-alkylated product, is attributed to its benzenoid-like electronic structure.[6][10] This structure possesses a higher degree of aromaticity compared to the quinonoid-like structure of the 2H-indazole tautomer, which is the precursor to the N2-isomer.[10] This inherent thermodynamic preference is a key principle to exploit for selective synthesis.

Q2: Are there reliable methods to selectively synthesize the N2-isomer if needed?

A2: Yes, while often the undesired product in this context, specific conditions can be employed to favor N2-alkylation. The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like DEAD or DIAD, is a well-established method for achieving high N2-selectivity.[2][4] Additionally, certain acid-catalyzed conditions using alkyl 2,2,2-trichloroacetimidates have shown high selectivity for the N2 position.[11][12]

Q3: What are the best analytical techniques to accurately determine the N1/N2 isomer ratio?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for differentiating and quantifying N1 and N2 isomers.[13][14]

  • ¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the alkyl substituent.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7, and C7a, show significant and predictable differences between the N1 and N2 isomers, allowing for unequivocal assignment.[14]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can be used to definitively establish the connectivity and confirm the site of alkylation.[2]

High-Performance Liquid Chromatography (HPLC) can also be an effective method for separating and quantifying the isomers, provided a suitable column and mobile phase are developed.

Q4: Can the N2-isomer be converted to the desired N1-isomer post-synthesis?

A4: Isomerization of an N2-alkyl indazole to the more stable N1-isomer can sometimes be achieved, but it is not always a straightforward or high-yielding process. Such isomerizations may require harsh conditions, such as high temperatures or the presence of a catalyst, which could potentially lead to decomposition or side reactions.[2] It is generally more efficient to optimize the initial alkylation reaction for high N1-selectivity than to rely on a post-synthesis isomerization step.

Q5: How can I effectively separate a mixture of N1 and N2-indazole acetic acid isomers?

A5: If a mixture of isomers is obtained, separation can often be achieved by column chromatography on silica gel.[1] However, this can be challenging and not ideal for large-scale production.[15] An alternative approach is recrystallization, which exploits differences in the solubility of the isomers in a specific solvent or solvent mixture.[15] Developing an effective recrystallization protocol can be a more scalable and cost-effective purification method.

Visualizations and Data
Diagrams

Indazole_Tautomerism N1H 1H-Indazole (Benzenoid, More Stable) N2H 2H-Indazole (Quinonoid, Less Stable) N1H->N2H Tautomerization

Caption: Tautomeric equilibrium of indazole.

Alkylation_Pathway cluster_start Reactants cluster_products Products Indazole Indazole Anion Indazolide Anion Indazole->Anion + Base Base Base RX Alkylating Agent (e.g., Haloacetate) N1_Product N1-Indazole Acetic Acid (Thermodynamic Product) Anion->N1_Product + RX (Favored by NaH/THF) N2_Product N2-Indazole Acetic Acid (Kinetic Product) Anion->N2_Product + RX (Kinetic Pathway)

Caption: General reaction pathway for indazole alkylation.

Quantitative Data Summary

The following table summarizes reported N1/N2 ratios under various reaction conditions to guide your experimental design.

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMF44:40[3]
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideNaHTHF>99:1[2][7]
1H-Indazolen-Pentyl BromideNaHTHFHigh N1-selectivity[4]
1H-IndazoleVarious AlcoholsPPh₃/DEADTHFHigh N2-selectivity[2][4]
3-tert-Butyl-1H-indazolen-Pentyl BromideNaHTHF>99:1[8]
Experimental Protocols
Protocol 1: N1-Selective Alkylation

This protocol is optimized for achieving high N1-selectivity.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate (or other suitable alkylating agent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portionwise.[4]

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[4]

  • Cool the reaction mixture back to 0 °C and add the ethyl bromoacetate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole ester.

  • Perform basic hydrolysis of the ester to obtain the final indazole acetic acid.[16]

N1_Workflow start Start deprotonation Deprotonate Indazole with NaH in THF at 0°C start->deprotonation stir_rt Stir at RT for 30 min deprotonation->stir_rt alkylation Add Ethyl Bromoacetate at 0°C stir_rt->alkylation reaction Stir at RT until completion (Monitor by TLC/LC-MS) alkylation->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, Concentrate extraction->workup purify_ester Purify Ester via Column Chromatography workup->purify_ester hydrolysis Basic Hydrolysis purify_ester->hydrolysis end N1-Indazole Acetic Acid hydrolysis->end

Sources

Troubleshooting

Purification techniques for removing impurities from 2-(6-amino-1H-indazol-1-yl)acetic acid

Technical Support Center: Purification of 2-(6-amino-1H-indazol-1-yl)acetic acid Welcome to the technical support center for the purification of 2-(6-amino-1H-indazol-1-yl)acetic acid. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(6-amino-1H-indazol-1-yl)acetic acid

Welcome to the technical support center for the purification of 2-(6-amino-1H-indazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(6-amino-1H-indazol-1-yl)acetic acid.

Issue 1: Low Yield After Primary Purification

Q: I am experiencing a significant loss of my target compound, 2-(6-amino-1H-indazol-1-yl)acetic acid, after the initial purification step. What are the likely causes and how can I mitigate this?

A: Low recovery is a common challenge that can often be attributed to several factors throughout the purification workflow. Let's break down the potential causes and solutions:

  • Sub-optimal Recrystallization Conditions: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent, even at low temperatures, recovery will be poor. Conversely, if the solubility is too low, you may not be able to dissolve the crude material effectively.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities. Mixed solvent systems can also be highly effective. For instance, a combination of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be fine-tuned to achieve optimal crystallization. A patent for purifying substituted indazole isomers suggests using a mixed solvent for recrystallization to achieve high purity.[1]

  • Inappropriate pH during Extraction: As an amino acid derivative, the solubility of 2-(6-amino-1H-indazol-1-yl)acetic acid is highly pH-dependent. During aqueous workup or extraction, if the pH is not optimal, a significant portion of the product may remain in the aqueous phase.

    • Solution: Determine the isoelectric point (pI) of your compound. At its pI, an amino acid has a net-zero charge and its solubility in water is at a minimum. Adjusting the pH of the aqueous solution to the pI of your compound before extraction can significantly improve recovery in the organic phase.

  • Adsorption on Stationary Phase in Chromatography: If you are using column chromatography, your compound might be irreversibly adsorbing to the stationary phase (e.g., silica gel). This is particularly common with polar compounds containing amino groups.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or ammonia to your mobile phase. This will cap the active silanol groups and reduce tailing and irreversible adsorption. Alternatively, consider using a different stationary phase, such as alumina.[2]

Issue 2: Persistent Impurities After Purification

Q: Despite multiple purification attempts (recrystallization and column chromatography), I am still observing persistent impurities in my final product. How can I identify and remove them?

A: The presence of stubborn impurities often indicates that they share similar physicochemical properties with your target compound. A multi-pronged approach is necessary here.

  • Impurity Identification: The first step is to identify the impurities. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[3][4] Knowing the structure of the impurity will provide clues about its properties and help in designing a more effective purification strategy. Common impurities can originate from starting materials, by-products, or degradation products.[4][5]

  • Advanced Purification Techniques:

    • Ion-Exchange Chromatography: Since your compound is an amino acid derivative, it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This makes it an ideal candidate for ion-exchange chromatography.[6][7][8][9] You can use a cation-exchange resin to bind your positively charged compound (at a pH below its pI) and wash away neutral and anionic impurities. Subsequently, you can elute your purified compound by changing the pH or increasing the salt concentration.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool. It offers much higher resolution than standard column chromatography and can separate closely related impurities.[10]

  • Chemical Treatment: In some cases, a chemical treatment can be employed to remove a specific impurity. For example, if you have an acidic impurity, you might be able to selectively remove it with a mild basic wash during the workup. This, however, requires careful consideration to avoid degrading your target compound.

Issue 3: Oily Product Instead of Crystalline Solid

Q: My purified 2-(6-amino-1H-indazol-1-yl)acetic acid is obtained as an oil, making it difficult to handle and dry. What causes this and how can I induce crystallization?

A: The formation of an oil instead of a crystalline solid is a common frustration in organic synthesis and is often due to the presence of impurities or residual solvent.

  • Residual Solvents: Even small amounts of residual solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Re-purify the oil using a high-resolution technique like preparative HPLC. Even a small improvement in purity can sometimes be enough to induce crystallization.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of crystalline material from a previous batch, you can add a "seed" crystal to the oil to initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites for crystal growth.

    • Trituration: Adding a non-solvent (a solvent in which your compound is insoluble) to the oil and stirring vigorously can sometimes induce precipitation of a solid.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 2-(6-amino-1H-indazol-1-yl)acetic acid on a lab scale?

A1: For lab-scale purification, a combination of techniques is often most effective. A typical workflow would be:

  • Aqueous Workup/Extraction: To remove water-soluble impurities. Remember to optimize the pH for maximum recovery.

  • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles and can yield highly pure crystalline material.[1][2][11]

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography over silica gel is a versatile method for separating a wide range of impurities.[2][6][12]

Q2: What are some common impurities I should expect in the synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid?

A2: The impurity profile will depend on the synthetic route. However, some common impurities could include:

  • Starting materials: Unreacted starting materials are a common source of impurities.

  • Isomeric byproducts: The synthesis of indazole derivatives can sometimes lead to the formation of isomers.[1][13][14]

  • Over-alkylation or side-reaction products: Depending on the specific reagents and conditions used.

  • Degradation products: The stability of the compound under the reaction and purification conditions should be considered.[3][5]

Q3: How do I choose the right solvent system for column chromatography?

A3: The selection of an appropriate solvent system is crucial for a good separation.

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from the impurities.

  • Polarity: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. For a polar compound like 2-(6-amino-1H-indazol-1-yl)acetic acid, you may need to use more polar solvent systems, such as dichloromethane/methanol.

  • Additives: As mentioned earlier, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve the peak shape and resolution of acidic or basic compounds, respectively.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is recommended to provide a comprehensive assessment of purity.

  • HPLC: This is the gold standard for quantitative purity analysis. It can accurately determine the percentage purity and quantify impurities.[4][5][10][15]

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and identifying any major impurities or residual solvents.[3][4]

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound and can help in the identification of impurities.[4]

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.[4]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 2-(6-amino-1H-indazol-1-yl)acetic acid. The choice of solvent(s) should be determined by preliminary solubility tests.

  • Dissolution: In a flask, add the crude 2-(6-amino-1H-indazol-1-yl)acetic acid and the minimum amount of a suitable hot solvent (or solvent mixture) to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of 2-(6-amino-1H-indazol-1-yl)acetic acid by flash column chromatography. The mobile phase should be optimized using TLC beforehand.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Preparation: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubilityHigh purity, scalable, cost-effectiveNot suitable for all compounds, potential for low recoveryCrystalline solids with good solubility differences from impurities
Column Chromatography Differential adsorptionVersatile, good for a wide range of compoundsCan be time-consuming, requires solvent, potential for sample lossSeparating mixtures with different polarities
Ion-Exchange Chromatography Electrostatic interactionsHighly selective for charged moleculesLimited to charged compounds, requires buffer systemsPurification of amino acids, proteins, and other charged molecules
Preparative HPLC High-resolution partitioningExcellent separation, high purityExpensive, small scale, requires specialized equipmentFinal polishing step for very high purity

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Workup / Extraction Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If crystalline Column Column Chromatography Workup->Column If oily or complex mixture Recrystallization->Column Low Purity Pure Pure Product Recrystallization->Pure High Purity Column->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: General purification workflow for 2-(6-amino-1H-indazol-1-yl)acetic acid.

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Sub-optimal Recrystallization Start->Cause1 Cause2 Incorrect pH during Extraction Start->Cause2 Cause3 Adsorption on Stationary Phase Start->Cause3 Solution1 Solvent Screen / Mixed Solvents Cause1->Solution1 Solution2 Adjust pH to Isoelectric Point Cause2->Solution2 Solution3 Deactivate Silica / Change Stationary Phase Cause3->Solution3

Caption: Troubleshooting logic for low yield issues.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • Group A. (n.d.). Amino acid purification techniques. SlideShare.
  • Frontiers. (n.d.). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis.
  • Separation and Refining of Amino acids. (n.d.).
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • PubMed. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
  • The Pharma Master. (n.d.). Troubleshooting.
  • MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Wiley Online Library. (2025, October 18). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • De Gruyter. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • Arkivoc. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • IJSDR. (2025, February). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • DORA 4RI. (2013, November 25). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen.
  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
  • Benchchem. (2025). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
  • Juniper Publishers. (2021, November 11). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. (2025). Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide.
  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • ATSDR. (n.d.). 6. analytical methods.
  • Thermo Fisher Scientific. (n.d.). Fast UHPLC Methods for Analysis of Amino Acids.
  • MilliporeSigma. (n.d.). 2-(6-nitro-1H-indazol-1-yl)acetic acid.
  • RSC Publishing. (2025, August 6). Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine.

Sources

Optimization

Optimizing recrystallization methods for high-purity amino-indazole derivatives

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of amino-indazole derivatives.

Amino-indazoles (e.g., 3-aminoindazole, 6-aminoindazole) are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted oncology therapeutics . However, their dense array of hydrogen-bonding motifs—comprising a pyrrole-like -NH (donor), a pyridine-like =N- (acceptor), and an exocyclic primary amine—creates extensive transient solute-solute and solute-solvent networking. This often leads to severe purification bottlenecks, most notably liquid-liquid phase separation (LLPS) and unpredictable solvatomorphism.

Part 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my amino-indazole derivative forms a cloudy emulsion that settles into a viscous oil rather than forming crystals. Why does this happen?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the solution's supersaturation level exceeds the solubility limit to such a degree that the system kinetically favors the formation of a solute-rich liquid phase over a highly ordered solid crystal lattice .

For amino-indazoles, the causality lies in their hydrogen-bonding capacity. At high supersaturation, the molecules form strong, disorganized intermolecular networks that delay the conformational alignment required for crystal nucleation. The resulting oil droplets are highly mobile and act as excellent solvents for structurally similar impurities. If these droplets spontaneously solidify into an amorphous mass, the impurities become permanently trapped, ruining your yield and purity .

Q: How do I adjust my thermodynamic parameters to avoid this miscibility gap?

A: You must prevent your cooling or anti-solvent trajectory from penetrating the binodal curve of the phase diagram.

  • Control Supersaturation Generation: Rapid cooling or fast anti-solvent addition forces the system past the Metastable Zone Width (MSZW) and into the LLPS region. You must generate supersaturation slowly .

  • Strategic Seeding: Introduce seed crystals halfway into the MSZW. Seeding bypasses the high-energy nucleation barrier, forcing the system to consume supersaturation via ordered crystal growth rather than chaotic droplet formation .

Part 2: Managing Polymorphism and Solvate Formation

Q: Batch-to-batch, my isolated amino-indazole shows variable melting points, and NMR indicates trapped solvent. How do I control solvatomorphism?

A: Amino-indazoles are highly prone to hydrate and solvate formation. Small polar solvents (like water, methanol, or ethanol) act as thermodynamic space fillers and stabilizing hydrogen-bond bridges within the crystal lattice, leading to channel hydrates or stoichiometric solvates .

To control this, you must map the thermodynamic stability of your polymorphs across different solvent activities and temperatures. If an anhydrous form is required, the crystallization must be executed below the critical solvent activity threshold, which often dictates the use of strictly anhydrous solvents or azeotropic distillation prior to the final cooling phase.

Part 3: Quantitative Optimization Parameters

To establish a robust process, adhere to the following kinetic and thermodynamic boundaries when handling amino-indazole derivatives:

ParameterTarget Range / ActionMechanistic Rationale
Cooling Rate 0.1 - 0.2 °C/minPrevents rapid accumulation of supersaturation, keeping the system safely within the MSZW and avoiding the spinodal decomposition boundary.
Seed Loading 1.0% - 5.0% (w/w)Provides sufficient surface area for secondary nucleation, ensuring the solute integrates into the lattice rather than forming an oil phase.
Seeding Temp. 5 - 10 °C below saturationEnsures seeds do not dissolve while maintaining low enough supersaturation to prevent spontaneous LLPS.
Anti-Solvent Rate < 0.05 eq. volume / minPrevents localized zones of infinite supersaturation at the droplet addition point, which triggers immediate oiling out.

Part 4: Self-Validating Experimental Protocol

The following methodology details an MSZW-Guided Seeded Crystallization . This protocol is designed as a self-validating system: the thermodynamic response of the seed crystals intrinsically verifies the phase boundary before the experiment proceeds.

Step 1: Dissolution and Clarification

  • Suspend the crude amino-indazole in the primary solvent (e.g., ethyl acetate or ethanol) at a concentration 10% below the saturation limit at the solvent's boiling point.

  • Heat the mixture to reflux until complete dissolution is achieved.

  • Perform a hot filtration through a 0.22 µm PTFE filter to remove insoluble particulates, which act as uncontrolled heterogeneous nucleation sites.

Step 2: Defining the Metastable Zone (Self-Validation Check 1)

  • Cool the clear solution at a controlled rate of 0.5 °C/min while monitoring via focused beam reflectance measurement (FBRM) or visual turbidity.

  • Record the exact temperature at which the solution becomes cloudy (Nucleation Point).

  • Reheat the solution at 0.5 °C/min until it becomes completely clear again (Clear Point / Saturation Temperature).

  • The temperature differential between the Clear Point and Nucleation Point defines your MSZW.

Step 3: Seeding and Growth (Self-Validation Check 2)

  • Cool the solution to exactly halfway between the Clear Point and the Nucleation Point.

  • Hold the temperature steady for 15 minutes to ensure thermal equilibrium.

  • Add 2% (w/w) of pure, milled amino-indazole seed crystals.

  • Validation Check: Observe the solution for 30 minutes.

    • If the seeds dissolve: The system is unsaturated (Validation Failed: requires concentration).

    • If the system turns biphasic/milky: The cooling trajectory breached the spinodal curve (Validation Failed: requires dilution).

    • If the seeds remain suspended and begin to grow: The system is successfully operating within the metastable zone (Validation Passed: proceed to Step 4).

Step 4: Controlled Desupersaturation and Isolation

  • Once seed survival is confirmed, initiate a slow cooling ramp of 0.1 °C/min down to the final isolation temperature (e.g., 5 °C).

  • If utilizing an anti-solvent (e.g., heptane) to drive yield, add it via a syringe pump at a maximum rate of 0.05 volumes/min only after the primary crystal bed has formed.

  • Filter the suspension, wash with cold anti-solvent, and dry under vacuum at 40 °C to prevent the trapping of metastable solvates .

Part 5: Process Visualization

G N1 Dissolve Amino-Indazole (Clear Solution) N2 Cool to Metastable Zone (MSZW) N1->N2 N3 Phase Observation N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 High Supersaturation N5 Stable Supersaturation N3->N5 Within MSZW N6 Reduce Cooling Rate & Dilute Solute N4->N6 N7 Introduce Seed Crystals (1-5% wt) N5->N7 N6->N2 Retry N8 Controlled Nucleation & Crystal Growth N7->N8 N9 High-Purity Solid N8->N9

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances URL:[Link]

  • Crystal Polymorphism in Chemical Process Development Source: Annual Reviews URL:[Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir Source: ChemRxiv URL:[Link]

Troubleshooting

Technical Support Center: Resolving Aggregation in Indazole-Based Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the severe aggregation i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the severe aggregation issues frequently encountered when synthesizing and handling indazole-modified peptide sequences.

Indazole moieties—often utilized in kinase inhibitors, metallodrugs like KP1019[1], and amyloid modulators[2]—introduce rigid, highly lipophilic bicyclic systems into peptide backbones. While pharmacologically valuable, these structures act as nucleation sites for profound intermolecular


 stacking and hydrophobic collapse.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why do indazole-modified peptides aggregate more aggressively than standard hydrophobic peptides? A1: Standard hydrophobic amino acids (like Leucine or Valine) drive aggregation primarily through the exclusion of water (the hydrophobic effect). Indazole rings compound this by introducing a planar, electron-rich bicyclic aromatic system. This promotes highly directional


 stacking interactions. Once these rings align, they force the peptide backbone into close proximity, drastically lowering the activation energy required to form insoluble 

-sheet oligomers[3].

Q2: How do co-solvents like DMSO or chaotropic agents thermodynamically resolve this aggregation? A2: Aggregation is an equilibrium state. Thermodynamic and computational analyses demonstrate that co-solvents like Dimethyl Sulfoxide (DMSO) and Urea do not merely "break" aggregates; they preferentially solvate and stabilize the peptide monomer[4]. By lowering the solvation free energy of the monomeric state relative to the aggregated state, these agents shift the chemical equilibrium toward dissociation[4].

Q3: My indazole-peptide is aggregating during Solid-Phase Peptide Synthesis (SPPS). Why do standard coupling tests give false negatives? A3: On-resin aggregation causes the growing peptide chains to form inter-chain hydrogen bonds, effectively shrinking the resin matrix and burying the reactive N-termini[5]. Colorimetric assays (like the Kaiser or TNBS test) rely on the diffusion of bulky reagents to detect free amines. When the indazole-driven aggregates sterically hinder access to the N-terminus, these tests will yield a false negative, tricking you into believing a failed coupling was successful[5][6].

Mechanistic Pathways & Troubleshooting Workflows

To effectively resolve aggregation, you must intervene at the correct stage of the thermodynamic pathway.

Mechanism Monomer Solvated Peptide Monomer (Random Coil) PiStacking Indazole π-π Stacking & Hydrophobic Collapse Monomer->PiStacking Aqueous Stress Oligomer β-Sheet Oligomers PiStacking->Oligomer Oligomer->Monomer Disruption Fibril Insoluble Aggregates Oligomer->Fibril DMSO DMSO / DMF / Urea (Thermodynamic Stabilization) DMSO->Monomer Shifts Equilibrium PseudoPro Pseudoproline Dipeptides (Backbone Kinking) PseudoPro->Monomer Prevents β-sheet

Mechanistic pathways of indazole-peptide aggregation and targeted interventions.

In-Solution Solubilization Workflow

When handling lyophilized indazole-peptides, improper initial solvent exposure will cause irreversible "crashing out." Follow this logical decision tree to ensure complete solvation.

SolubilizationWorkflow Start Lyophilized Indazole-Peptide CalcCharge Calculate Net Charge (Exclude Indazole pKa if neutral) Start->CalcCharge IsNeutral Net Charge = 0 or Highly Hydrophobic? CalcCharge->IsNeutral AddDMSO Dissolve in 100% DMSO/DMF (Minimal Volume) IsNeutral->AddDMSO Yes Test pH Adjustment Test pH Adjustment IsNeutral->Test pH Adjustment No (Acidic/Basic) AddAqueous Add Aqueous Buffer Dropwise with Vortexing AddDMSO->AddAqueous CheckClear Solution Clear at OD 340nm? AddAqueous->CheckClear Success Proceed to Assay (Keep DMSO ≤ 1%) CheckClear->Success Yes Fail Precipitation/Turbidity CheckClear->Fail No AddChaotrope Add 6M GdnHCl or 8M Urea Or Heat to 40°C Fail->AddChaotrope AddChaotrope->CheckClear Re-test

Workflow for solubilizing highly hydrophobic indazole-modified peptides.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies include mandatory verification steps to ensure scientific integrity.

Protocol A: The "Dropwise Co-Solvent" Solubilization Method

Indazole peptides with >50% hydrophobic residues or net-zero charge will instantly aggregate in aqueous buffers[7]. Causality: Adding water directly to the peptide causes localized hydrophobic shock. Dissolving in a pure organic solvent first, followed by controlled aqueous dilution, prevents the local concentration gradients that trigger nucleation.

  • Initial Solvation: Weigh the lyophilized peptide and add a minimal volume (e.g., 30–50 µL) of 100% DMSO or DMF to achieve a highly concentrated stock[8].

  • Sonication: Sonicate the microtube for 3–5 minutes at room temperature.

  • Dropwise Dilution: Place your target aqueous buffer on a magnetic stirrer. Using a micropipette, add the DMSO-peptide stock dropwise (1 µL/sec) into the vortex of the stirring buffer[7][8].

  • Validation (Turbidity Check): Do not rely solely on visual inspection. Measure the optical density (OD) of the final solution at 340 nm using a UV-Vis spectrophotometer[3]. An increasing baseline at 340 nm indicates the presence of sub-visual oligomeric light scattering. If OD340 > 0.05, you have reached the solubility limit[8].

Protocol B: Disrupting On-Resin Aggregation via Pseudoprolines

If your indazole-peptide fails to elongate during SPPS due to on-resin aggregation, you must disrupt the hydrogen-bonding network. Causality: Pseudoproline dipeptides contain a cyclic oxazolidine/thiazolidine ring that forces a cis-peptide bond conformation. This introduces a severe "kink" into the peptide backbone, physically preventing the formation of


-sheet aggregates[5].
  • Identify Insertion Site: Locate a Serine (Ser) or Threonine (Thr) residue positioned 5–6 amino acids downstream from the indazole modification or aggregation-prone region[5].

  • Coupling: Substitute the standard amino acid with a pre-formed Fmoc-Xaa-Ser/Thr pseudoproline dipeptide. Use a 5-fold excess of the activated dipeptide to ensure complete acylation[5].

  • Elevated Temperature: Perform the coupling at 50–60°C. The increased thermal energy provides the kinetic boost needed to break existing intermolecular hydrogen bonds[6].

  • Validation (Micro-Cleavage): Because colorimetric tests are unreliable during aggregation[5], perform a mini-cleavage. Withdraw 5 mg of resin, treat with 95% TFA for 1 hour, precipitate in cold ether, and analyze via LC-MS. This is the only definitive way to validate that the deletion sequence has been bypassed.

Quantitative Data: Co-Solvents & Excipients

When formulating the final assay buffer, specific excipients can shield the indazole moiety from solvent interactions. Below is a summary of validated additives for preventing aggregation[6][7][9].

Additive / Co-SolventWorking ConcentrationMechanistic FunctionApplication Limit
DMSO / DMF 0.1% – 1.0% (v/v)Preferentially solvates hydrophobic monomers; disrupts

stacking.
>1% is cytotoxic in cell culture assays[8].
Guanidine-HCl (GdnHCl) 6 MStrong chaotrope; disrupts water lattice and hydrogen bonds[6].Must be dialyzed out prior to functional biological assays.
Urea 8 MThermodynamically stabilizes the unfolded monomeric state[4][6].Can cause carbamylation of free amines over time.
L-Arginine / L-Glutamate 50 – 100 mMScreens charges and binds to hydrophobic regions to prevent self-association[7].Highly compatible with most in vitro and in vivo assays.
Polysorbate 20/80 0.01% – 0.1% (v/v)Surfactant; reduces interfacial stress and coats hydrophobic patches[9].Can interfere with mass spectrometry (MS) analysis.

References

  • BenchChem. "Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt)".
  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis".
  • BenchChem. "Technical Support Center: Preventing Aggregation in Peptides".
  • BenchChem. "Technical Support Center: Antide Peptide Aggregation and Prevention".
  • National Center for Biotechnology Information (PMC). "Energetics of cosolvent effect on peptide aggregation".
  • LifeTein. "How to dissolve, handle and store synthetic peptides".
  • BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies".
  • ResearchGate. "Induction of transferrin aggregation by indazolium[tetrachlorobis(1H-indazole)2ruthenate(III)] (KP1019) and its biological implication".
  • PubMed. "Design, synthesis and evaluation of resveratrol-indazole hybrids as novel monoamine oxidases inhibitors with amyloid-β aggregation inhibition".

Sources

Optimization

Enhancing hydrolytic stability of 2-(6-amino-1H-indazol-1-yl)acetic acid intermediates

The following technical support guide is designed for researchers and process chemists working with 2-(6-amino-1H-indazol-1-yl)acetic acid and its key intermediates. Technical Overview: The Stability Paradox The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 2-(6-amino-1H-indazol-1-yl)acetic acid and its key intermediates.

Technical Overview: The Stability Paradox

The molecule 2-(6-amino-1H-indazol-1-yl)acetic acid is a critical scaffold in the synthesis of PARP inhibitors and specific kinase antagonists. However, its synthesis is often plagued by the hydrolytic instability of its precursor intermediates—specifically the alkyl ester derivatives (e.g., ethyl or methyl esters) and the N-acetyl protected forms .

The core challenge lies in the 6-amino group . This electron-donating substituent increases the electron density of the indazole ring. While this is beneficial for biological activity, it creates a "push-pull" electronic environment that can accelerate the hydrolysis of the ester side chain at position N1, particularly under the pH fluctuations common during the reduction of the 6-nitro precursor.

This guide provides troubleshooting workflows to preserve intermediate integrity until the desired synthetic stage.

Critical Workflow Visualization

The following diagram illustrates the synthesis pathway and identifies "Red Zones" where hydrolytic degradation is most likely to occur.

IndazoleStability cluster_0 Critical Control Point Start 6-Nitro-1H-indazole Alkylation N1-Alkylation (Base + Bromoacetate) Start->Alkylation Inter_Nitro Intermediate A: Nitro-Ester (Stable) Alkylation->Inter_Nitro Yields N1/N2 mix Reduction Reduction Step (The Danger Zone) Inter_Nitro->Reduction Fe/AcOH or H2/Pd Inter_Amino Intermediate B: Amino-Ester (Target for Coupling) Reduction->Inter_Amino Anhydrous Conditions Hydrolysis Unwanted Hydrolysis Reduction->Hydrolysis Aq. Acid/Base Final Final Coupled Product Inter_Amino->Final Amide Coupling Byproduct Byproduct: Amino-Acid (Premature) Hydrolysis->Byproduct Ester Cleavage

Caption: Figure 1. Synthetic pathway highlighting the reduction step as the critical control point for preventing premature ester hydrolysis.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Reduction

Q1: My ethyl ester intermediate hydrolyzes to the acid during the reduction of the 6-nitro group. How can I prevent this? Diagnosis: You are likely using a metal/acid reduction system (e.g., Fe/Acetic Acid or Zn/HCl) in an aqueous medium. The combination of heat, water, and acid rapidly hydrolyzes the ester, especially with the electron-rich amino product forming in situ. Corrective Action: Switch to an anhydrous catalytic hydrogenation .

  • Protocol: Use 10% Pd/C in dry Methanol or THF under a hydrogen balloon (1 atm).

  • Why: This eliminates water from the system, making hydrolysis chemically impossible.

  • Alternative: If you must use chemical reduction (e.g., for selectivity), use Tin(II) chloride (SnCl2) in dry ethanol. Avoid aqueous workups until the pH is neutralized.

Q2: I observe a mixture of N1 and N2 isomers during the initial alkylation. Does the N2 isomer affect the stability of my intermediates? Diagnosis: Yes. The N2-alkylated isomer is generally less thermodynamically stable and often more prone to degradation or rearrangement. Corrective Action: Optimize for thermodynamic control.

  • Protocol: Perform the alkylation using Cesium Carbonate (Cs2CO3) in DMF at elevated temperatures (60-80°C) rather than strong bases like NaH at RT.

  • Why: Higher temperatures favor the thermodynamic N1-product (the target 2-(6-amino-1H-indazol-1-yl)acetic acid precursor) over the kinetic N2-product.

Phase 2: Storage & Handling

Q3: The 6-amino ester intermediate turns dark brown after 24 hours of storage. Is this hydrolysis? Diagnosis: No, this is oxidative degradation . The 6-amino indazole motif is electron-rich and prone to air oxidation, forming quinoid-like impurities. Corrective Action: Store as a salt or under inert gas.

  • Protocol: Convert the amino-ester immediately into its HCl salt by treating the ethereal solution with 4M HCl in dioxane. Filter the precipitate and store it at -20°C under Argon.

  • Why: Protonating the amine (

    
    ) removes electron density from the ring, significantly increasing resistance to oxidation.
    
Phase 3: Solubility Issues

Q4: My intermediate precipitates during aqueous workup, leading to emulsions and extended exposure to water. How do I improve isolation? Diagnosis: The amino-ester has poor solubility in neutral water but high solubility in chlorinated solvents. Emulsions promote hydrolysis at the interface. Corrective Action: Use a "Phase-Cut" strategy.

  • Protocol: Instead of a standard extraction, dilute the reaction mixture with Dichloromethane (DCM) and wash with a saturated brine/buffer solution (pH 7.4) rather than pure water.

  • Why: High ionic strength prevents emulsions and minimizes the water activity available for hydrolysis.

Comparative Data: Stability of Ester Intermediates

The following table summarizes the hydrolytic half-life (


) of common ester intermediates of 2-(6-amino-1H-indazol-1-yl)acetic acid at pH 8.0 (simulated workup conditions).
Intermediate TypeEster Group

(pH 8.0, 25°C)
Recommended Use Case
Methyl Ester

~2.5 HoursRapid synthesis; use immediately.
Ethyl Ester

~6.0 HoursGeneral purpose; standard stability.
tert-Butyl Ester

> 48 HoursHigh Stability. Best for multi-step synthesis.
Benzyl Ester

~12 HoursUseful if orthogonal deprotection (

) is needed.

Key Insight: If your workflow requires aqueous steps, switching from an ethyl to a tert-butyl ester increases hydrolytic stability by an order of magnitude due to steric hindrance protecting the carbonyl carbon.

Validated Experimental Protocol

Objective: Synthesis of stable tert-butyl 2-(6-amino-1H-indazol-1-yl)acetate (Intermediate B) without hydrolysis.

  • Alkylation:

    • Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (1.5 eq) and stir for 30 min at RT.
      
    • Add tert-butyl bromoacetate (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours. (Monitor by TLC: Hex/EtOAc 1:1).

    • Workup: Pour into ice water, filter the solid (N1/N2 mix), and purify via column chromatography (SiO2, Gradient 0-30% EtOAc in Hexane) to isolate the N1-isomer.

  • Anhydrous Reduction (Critical Step):

    • Dissolve the N1-nitro ester in dry THF/MeOH (1:1) .

    • Add 10 wt% Pd/C catalyst (0.1 eq by weight).

    • Purge with

      
      , then stir under 
      
      
      
      balloon (1 atm) for 6 hours.
    • Note: Do NOT add acid or water.

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate in vacuo at <40°C.

  • Stabilization:

    • Re-dissolve the resulting oil in minimal

      
      .
      
    • Add 2.0 eq of

      
       in Dioxane dropwise.
      
    • Filter the resulting white solid (Amino-ester HCl salt).

    • Result: This salt is stable for months at -20°C.

References

  • Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. [Link]

  • Luo, G., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC) Advances. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10158234, 2-Amino-2-(1H-imidazol-5-yl)acetic acid (Analogous Chemistry). [Link]

Troubleshooting

Overcoming steric hindrance in 6-amino-indazole coupling reactions

Technical Support Center: 6-Amino-Indazole Coupling Hub Current Status: Operational | Topic: Overcoming Steric & Electronic Hindrance Introduction: The "Triangle of Frustration" Welcome to the 6-Amino-Indazole Support Hu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Amino-Indazole Coupling Hub Current Status: Operational | Topic: Overcoming Steric & Electronic Hindrance

Introduction: The "Triangle of Frustration"

Welcome to the 6-Amino-Indazole Support Hub. If you are here, you are likely experiencing stalled reactions, low yields, or catalyst decomposition. Coupling at the C6 position of an indazole is deceptively difficult due to three converging factors (The Triangle of Frustration):

  • Peri-Strain (Sterics): The C7 proton (or substituent) creates significant steric clash with the C6 amine, impeding the approach of the metal center.

  • Catalyst Poisoning (Coordination): The N1 and N2 nitrogens are potent sigma-donors that can displace your expensive phosphine ligands, deactivating the catalyst (formation of "Palladium Black").

  • Electronic Deactivation: The pyrazole ring is electron-withdrawing, reducing the nucleophilicity of the C6-amine compared to a standard aniline.

This guide provides an autonomous, non-linear troubleshooting workflow to dismantle these barriers.

Part 1: The Decision Matrix (Visual Workflow)

Before mixing reagents, determine your pathway. Use the logic flow below to select your initial conditions.

IndazoleCoupling start START: 6-Amino-Indazole Substrate check_pg Is N1/N2 Protected? start->check_pg protect REQUIRED: Protect N1 (Rec: THP, SEM, or Boc) check_pg->protect No partner Coupling Partner Type? check_pg->partner Yes protect->check_pg aryl_halide Aryl Halide (Cl/Br/I) partner->aryl_halide Electrophile boronic Boronic Acid partner->boronic Nucleophile bh_path Path A: Buchwald-Hartwig (Pd-Catalysis) aryl_halide->bh_path cl_path Path B: Chan-Lam (Cu-Catalysis) boronic->cl_path ligand_select Ligand Selection bh_path->ligand_select primary Primary Amine (R-NH2)? Use BrettPhos / tBuBrettPhos ligand_select->primary secondary Secondary Amine (R-NHR)? Use RuPhos ligand_select->secondary

Caption: Decision tree for selecting the optimal catalytic cycle based on substrate protection status and coupling partner.

Part 2: The "Engine" – Palladium Catalysis (Buchwald-Hartwig)[2][3]

For coupling 6-amino-indazoles with aryl halides, standard conditions (


) will fail. You must use Pre-catalysts  with bulky, electron-rich dialkylbiaryl phosphine ligands.
The Protocol: Sterically Demanding Amination

Use this protocol when the C7 position is unsubstituted or holds a small group (H, F).

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Why G4? It eliminates the induction period and prevents in-situ reduction issues.

  • Base: LiHMDS (1.0 M in THF). Why? Soluble bases are faster than carbonates (

    
    ) for hindered substrates.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.

  • Solids: Add Protected 6-amino-indazole (1.0 equiv), Aryl Halide (1.1 equiv), and Catalyst (2–5 mol%) .

    • Tip: If the aryl halide is liquid, add it with the solvent.

  • Solvent: Add anhydrous Dioxane (0.1 M concentration relative to indazole).

  • Base Addition: Add LiHMDS (2.2 equiv) dropwise at room temperature.

    • Critical: Watch for an immediate color change (often dark red/brown). This is the active catalyst forming.

  • Heating: Seal and heat to 80–100 °C for 2–4 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with

    
     (sat).
    
Data Table: Ligand Selection Guide
Substrate FeatureRecommended LigandCatalyst PrecursorWhy?
Primary Amine (-NH2) BrettPhos BrettPhos Pd G4Creates a deep pocket to accommodate the C7-H steric clash.
Secondary Amine (-NHR) RuPhos RuPhos Pd G4Prevents

-hydride elimination; tolerates high steric bulk.
Base Sensitive Groups XPhos XPhos Pd G3Works well with weaker bases like

or

.
Ultra-Hindered (C7-Me) tBuBrettPhos tBuBrettPhos Pd G3The t-Butyl group adds extra bulk to force reductive elimination.

Part 3: The "Shield" – Protecting Group Strategy

Problem: Unprotected indazoles poison Palladium. The N1-H is acidic (


) and will be deprotonated by the base, forming an Indazolyl-anion that binds Pd irreversible.

The Solution: You must protect the N1 position.

  • THP (Tetrahydropyranyl):

    • Pros: Easy to put on (DHP, pTsOH), stable to LiHMDS/NaOtBu.

    • Cons: Acidic deprotection can be harsh.

    • Verdict:Gold Standard for Buchwald couplings.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Removed with TBAF (orthogonal to acid-sensitive groups).

    • Cons: Expensive.

    • Verdict: Use if product is acid-sensitive.

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Cheap.

    • Cons: Labile at high temps (>100°C) with strong nucleophiles; can migrate from N1 to N2 or C6-amine.

    • Verdict: Avoid unless reaction temperature is <80°C.

Part 4: The "Alternative" – Chan-Lam Coupling

If the Palladium route fails due to extreme sterics or if you are coupling with a Boronic Acid instead of a halide, switch to Copper.

Mechanism: Oxidative coupling.[2] This avoids the oxidative addition bottleneck of Pd cycles.

Protocol:

  • Reagents: 6-amino-indazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (0.5–1.0 equiv).
    
  • Base/Ligand: Pyridine (2.0 equiv) or

    
    .
    
  • Oxidant: Open air (balloon of

    
     speeds this up).
    
  • Solvent: DCM or DCE (room temperature).

  • Additives: Molecular Sieves (4Å) are mandatory to absorb water generated during the cycle.

Part 5: Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon heating, and no product formed.

  • Diagnosis: "Palladium Black" precipitation. The catalyst decomposed before entering the cycle.

  • Fix:

    • Ensure N1 is protected.[3]

    • Switch to a G3/G4 Palladacycle precatalyst.[1] Do not use

      
       + Ligand; the in-situ formation is too slow for these substrates.
      
    • Lower temperature to 60°C and increase time.

Q2: I see full consumption of the aryl halide, but the indazole remains unreacted.

  • Diagnosis: Hydrodehalogenation.[4] The Pd inserted into the Aryl-X bond, but the amine was too bulky to bind (Transmetallation failure). The Pd species then grabbed a hydride from the solvent.

  • Fix:

    • Switch solvent from Dioxane to Toluene (less likely to donate hydrides).

    • Increase the concentration of the amine (indazole).

    • Switch to tBuBrettPhos (more active for bulky amines).

Q3: Can I use the 6-bromoindazole and couple it with an external amine instead?

  • Answer: Yes, this is often easier ("Reverse Coupling").

  • Reasoning: The 6-position on the ring is electron-deficient. Oxidative addition into a C6-Br bond is faster than using the C6-NH2 as a nucleophile. If you have the synthetic freedom, swap the roles: Use 6-bromo-1-THP-indazole + Amine + RuPhos Pd G3 .

References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • BenchChem Tech Support. (2025).[1][3][4] "Overcoming challenges in the synthesis of sterically hindered anilines." BenchChem Knowledge Base. Link

  • Vantourout, J. C., et al. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society. Link

  • Greene, T. W., & Wuts, P. G. M. "Protecting Groups in Organic Synthesis." (Standard Reference for N-protection strategies). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-(6-amino-1H-indazol-1-yl)acetic acid

An In-Depth Guide to the 1H NMR Interpretation and Peak Assignment of 2-(6-amino-1H-indazol-1-yl)acetic acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis and interpretation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Interpretation and Peak Assignment of 2-(6-amino-1H-indazol-1-yl)acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(6-amino-1H-indazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and compares the spectral features with a potential isomer to highlight the diagnostic power of NMR in structural elucidation.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules.[1] The power of ¹H NMR lies in its ability to provide detailed information about the number of different types of protons, their chemical environments, their relative numbers, and how they are connected to neighboring protons.[2][3] This information is gleaned from four key features of a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at a higher chemical shift (downfield).[4]

  • Integration: The area under a signal is proportional to the number of protons that generate the signal.[1][5]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of non-equivalent protons on adjacent atoms, following the n+1 rule.[1][3]

  • Coupling Constant (J): The distance between the peaks in a split signal provides information about the connectivity and spatial relationship between coupled protons.

By systematically analyzing these four parameters, a detailed molecular structure can be pieced together or confirmed.

Predicted ¹H NMR Spectrum of 2-(6-amino-1H-indazol-1-yl)acetic acid

To interpret an experimental spectrum, it is invaluable to first predict the expected signals based on the known effects of different functional groups and structural motifs. The structure of 2-(6-amino-1H-indazol-1-yl)acetic acid contains several distinct proton environments: the indazole aromatic ring, the amino group, the methylene bridge, and the carboxylic acid.

Molecular Structure and Proton Environments:

Caption: Structure of 2-(6-amino-1H-indazol-1-yl)acetic acid with proton labels.

Based on typical chemical shift values for indazole derivatives, aromatic amines, and carboxylic acids, we can predict the ¹H NMR spectrum.[6][7][8] The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is excellent for dissolving such compounds and for observing exchangeable protons like those in -NH₂ and -COOH groups.[9]

Table 1: Predicted ¹H NMR Peak Assignments for 2-(6-amino-1H-indazol-1-yl)acetic acid in DMSO-d₆

Peak LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
A H-3~8.0Singlet (s)1HProton on C3 of the indazole ring, typically downfield.[7] No adjacent protons to couple with.
B H-4~7.5Doublet (d)1HAromatic proton ortho to H-5. Coupled to H-5.
C H-5~6.7Doublet of doublets (dd)1HAromatic proton ortho to the electron-donating -NH₂ group, shifted upfield. Coupled to H-4 and H-7.
D H-7~7.0Singlet (or narrow d)1HAromatic proton ortho to the -NH₂ group, shifted upfield. May show small coupling to H-5.
E -CH₂-~5.0Singlet (s)2HMethylene protons are deshielded by the adjacent indazole nitrogen and the carboxylic acid group.[10]
- -NH₂~5.5Broad Singlet (br s)2HChemical shift can vary; often a broad signal due to quadrupole broadening and exchange.[3][11]
F -COOH~12.5Broad Singlet (br s)1HHighly deshielded acidic proton, typically very downfield and broad.[3][11]

Comparative Analysis: Distinguishing 1-yl and 2-yl Isomers

A common challenge in the synthesis of N-substituted indazoles is the formation of both N1 and N2 isomers. ¹H NMR spectroscopy is a powerful tool to distinguish between these regioisomers. Let's compare the expected spectrum of our target compound with its isomer, 2-(6-amino-2H-indazol-2-yl)acetic acid.

The key difference lies in the substitution pattern on the indazole ring. In the 2-yl isomer, the substituent is on the nitrogen that is not part of the benzene ring fusion. This significantly alters the electronic environment and, consequently, the chemical shifts of the indazole protons. Specifically, the H-3 proton in a 2-substituted indazole is typically found at a much lower chemical shift compared to its 1-substituted counterpart.

Table 2: ¹H NMR Spectral Comparison of N1 and N2 Isomers

ProtonExpected δ in 2-(6-amino-1H -indazol-1-yl)acetic acidExpected δ in 2-(6-amino-2H -indazol-2-yl)acetic acidKey Differentiator
H-3 ~8.0 ppm~8.5 - 8.8 ppmDiagnostic: H-3 is significantly more downfield in the 2-yl isomer.
H-7 ~7.0 ppm~7.6 ppmH-7 is more deshielded in the 2-yl isomer.
-CH₂- ~5.0 ppm~5.2 ppmThe chemical shift of the methylene group is also expected to differ, though less dramatically than the ring protons.

This comparative analysis demonstrates that a simple inspection of the aromatic region, particularly the chemical shift of the H-3 proton, can unambiguously determine the site of substitution on the indazole ring.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Acquiring a clean, high-resolution spectrum is critical for accurate interpretation. The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(6-amino-1H-indazol-1-yl)acetic acid.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and slows down the exchange of the -NH₂ and -COOH protons, allowing for their observation.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals and normalize the values to a known proton count (e.g., the 1H signal of H-3).

Workflow for NMR Interpretation

The process of interpreting an NMR spectrum follows a logical sequence. The following diagram illustrates this workflow, from the initial spectrum to the final structural confirmation.

NMR_Interpretation_Workflow A Acquire Spectrum B Process Data (FT, Phasing, Baseline) A->B C Calibrate Spectrum (TMS at 0 ppm) B->C D Count Number of Signals (Chemically non-equivalent protons) C->D E Analyze Integration (Determine proton ratios) F Analyze Chemical Shifts (Identify functional groups) G Analyze Multiplicity (Determine neighboring protons) H Propose Structure(s) D->H E->H F->H G->H I Verify Structure (Does it match all data?) H->I I->H No, revise J Structure Confirmed I->J Yes

Caption: A typical workflow for structure elucidation using ¹H NMR spectroscopy.

References

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs.
  • H-NMR Interpretation 82 Chem 355 Jasperse 1H-NMR Introduction to 1H-NMR Spectroscopy Hydrogen NMR interpretation is more complex.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.
  • ¹H NMR Spectra of Substituted Aminopyridines.
  • H NMR Spectroscopy.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala.
  • ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.
  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed.
  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis.
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum - ChemicalBook.
  • 3-Aminopyridine(462-08-8) 1H NMR spectrum - ChemicalBook.
  • 4-Aminopyridine(504-24-5) 1H NMR spectrum - ChemicalBook.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook.
  • Supporting Information - Rsc.org.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate.
  • Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid.
  • NMR Chemical Shifts.
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.
  • 1H NMR chemical shift ppm table.
  • Tables For Organic Structure Analysis.
  • Chemical shifts.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Amino-Indazole Acetic Acid Scaffolds: A Comparative Guide

Introduction Amino-indazole acetic acids (AIAAs) are privileged chemical scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in the development of targeted therapeutics, including potent kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino-indazole acetic acids (AIAAs) are privileged chemical scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in the development of targeted therapeutics, including potent kinase inhibitors like entrectinib analogs ()[1][2]. During drug metabolism and pharmacokinetic (DMPK) profiling, the structural elucidation of AIAA metabolites relies heavily on tandem mass spectrometry (MS/MS).

However, the indazole core exhibits complex, competing rearrangement pathways in the gas phase. As a Senior Application Scientist, I frequently observe laboratories struggling to definitively assign metabolite structures using legacy nominal-mass instruments. This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy Collisional Dissociation (HCD) for the characterization of AIAA scaffolds, providing a self-validating experimental framework for advanced DMPK workflows.

The Mechanistic Causality of AIAA Fragmentation

To evaluate instrumental performance objectively, we must first understand the chemical causality driving AIAA fragmentation. When ionized via positive electrospray ionization (ESI+), protonation predominantly occurs at the basic 3-amino group or the N2 position of the indazole ring, driven by the inherent basicity of the heterocycle ()[3].

  • Low-Energy Regime (Pathway A - Decarboxylation): The acetic acid moiety is highly labile. Even at low collision energies (CE 10–15 eV), we observe a rapid neutral loss of CO₂ (44 Da). This cleavage is thermodynamically driven by the stability of the resulting indazole methyl cation.

  • High-Energy Regime (Pathway B - Ring Opening): At elevated collision energies (CE > 30 eV), the fused indazole core fractures. Classical isotopic labeling studies have demonstrated that indazoles undergo a characteristic loss of hydrogen cyanide (HCN, 27 Da), predominantly involving the N1 nitrogen ()[4]. Alternatively, cleavage of the N-N bond results in the elimination of nitrogen gas (N₂, 28 Da).

The Analytical Bottleneck: On a nominal mass QqQ, distinguishing the loss of HCN (27.0109 Da) from a generic hydrocarbon fragment (e.g., C₂H₃, 27.0235 Da), or differentiating N₂ (28.0061 Da) from CO (27.9949 Da), is impossible. High-Resolution Accurate Mass (HRAM) is mandatory to establish causality between the fragment mass and the chemical mechanism.

Instrumental Comparison: QqQ CID vs. Orbitrap HCD

Triple Quadrupole (QqQ) CID
  • Mechanism: Precursor ions are accelerated into a collision cell filled with a neutral gas (Argon or Nitrogen). Multiple low-energy collisions gradually increase the internal energy of the ion until dissociation occurs.

  • Strengths: Unmatched duty cycle and sensitivity for targeted Multiple Reaction Monitoring (MRM). It is the gold standard for high-throughput, absolute quantification of known AIAA compounds[5].

  • Limitations: Nominal mass resolution (~0.7 FWHM). It cannot resolve isobaric interferences, frequently leading to false-positive structural assignments when analyzing unknown metabolites in complex biological matrices.

Orbitrap HCD
  • Mechanism: Ions are accelerated into a multipole HCD cell at higher kinetic energies. The resulting fragments are injected back into the C-trap and analyzed by measuring their image current in the Orbitrap analyzer.

  • Strengths: Sub-ppm mass accuracy and ultra-high resolution (up to 240,000 FWHM). Capable of separating isobaric fragments and assigning exact elemental formulas, turning speculative fragmentation pathways into definitive chemical proofs.

  • Limitations: Slower scan speeds compared to QqQ, which can limit the number of data points across a narrow UHPLC peak in highly multiplexed assays.

Quantitative Data Comparison

To objectively evaluate these platforms, a standard solution of a representative scaffold, 3-amino-1H-indazole-1-acetic acid (Theoretical [M+H]⁺ m/z 192.0773), was analyzed using both an Agilent 6495 QqQ and a Thermo Scientific Orbitrap Exploris 480.

Table 1: Comparative Fragment Ion Analysis of 3-amino-1H-indazole-1-acetic acid ([M+H]⁺)

Fragmentation PathwayTheoretical Exact Mass (m/z)QqQ CID Observed MassOrbitrap HCD Observed MassMass Error (ppm)Definitive Formula Assignment
Precursor Ion192.0773192.1192.0771-1.04C₉H₁₀N₃O₂⁺
[-CO₂]148.0875148.1148.0872-2.02C₈H₁₀N₃⁺
[-NH₃]175.0507175.1175.0505-1.14C₉H₇N₂O₂⁺
[-CO₂, -HCN]121.0766121.1121.0764-1.65C₇H₉N₂⁺
[-CO₂, -N₂]120.0813120.1120.0810-2.49C₈H₁₀N⁺

Expert Insight: The QqQ provides integer mass data, leaving the exact elemental composition ambiguous. Conversely, the Orbitrap's sub-5 ppm mass error provides a self-validating dataset; the exact mass mathematically proves the elemental composition of the fragment, confirming the mechanistic loss of HCN versus N₂.

Fragmentation Pathway Visualization

MS_Pathway M [M+H]+ C9H10N3O2+ m/z 192.0773 F1 [-CO2] C8H10N3+ m/z 148.0875 M->F1 CID/HCD Decarboxylation F2 [-NH3] C9H7N2O2+ m/z 175.0507 M->F2 CID/HCD Amine Cleavage F3 [-HCN] C7H9N2+ m/z 121.0766 F1->F3 Higher CE Indazole Ring Opening F4 [-N2] C8H10N+ m/z 120.0813 F1->F4 Higher CE N-N Cleavage

Figure 1: Proposed mass spectrometry fragmentation pathways of 3-amino-1H-indazole-1-acetic acid.

Self-Validating Experimental Protocol: LC-HRAM-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard and continuously monitoring mass accuracy (Δppm) across the chromatographic peak, the system internally verifies both separation efficiency and the calibration stability of the Orbitrap mass analyzer.

Step 1: Sample Preparation & Matrix Matching

  • Prepare a 1 mg/mL stock solution of the AIAA derivative in LC-MS grade methanol.

  • Spike the stock into blank human plasma to create a calibration curve (1 ng/mL to 1000 ng/mL). Causality: Matrix matching is critical to account for ion suppression effects inherent to ESI in complex biological fluids.

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., AIAA-d4).

  • Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: Utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Causality: The high surface area and small particle size provide the peak capacity necessary to resolve isobaric positional isomers (e.g., 3-amino vs. 5-amino indazoles) prior to MS introduction.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Orbitrap HCD MS/MS Acquisition

  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM). Causality: PRM isolates the target precursor in the quadrupole, fragments it in the HCD cell, and scans all fragments in the Orbitrap. This provides full-scan MS/MS spectra for retrospective structural analysis, unlike QqQ MRM which only monitors predefined transitions.

  • Resolution: Set Orbitrap resolution to 70,000 (at m/z 200).

  • Collision Energy: Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Causality: Stepped NCE ensures the capture of both low-energy fragments (decarboxylation) and high-energy fragments (ring opening) in a single, comprehensive composite spectrum.

Step 4: Data Analysis & System Validation

  • Extract ion chromatograms (EICs) for the exact masses of the precursor and theoretical fragments using a strict mass tolerance window of ±5 ppm.

  • Validation Check: Evaluate the mass error of the internal standard. If the mass error exceeds 5 ppm, or if the isotopic pattern deviates from the theoretical model (indicating space-charge effects in the C-trap), the structural assignment must be rejected and the system recalibrated.

Conclusion

For the structural elucidation of amino-indazole acetic acids, Orbitrap HCD provides an insurmountable advantage over traditional QqQ CID. The ability to achieve sub-ppm mass accuracy transforms fragmentation data from speculative assignments into definitive, self-validating chemical proofs. While QqQ systems remain the optimal choice for high-throughput, targeted quantification due to their superior duty cycles, any rigorous DMPK structural characterization must be grounded in High-Resolution Accurate Mass spectrometry.

References

  • Atmani, A., Aubagnac, J. L., & Pellegrin, V. (1980). Mass spectrometry of nitrogen heterocycles: XI—Loss of HCN from indazole studied by 15N labelling. Organic Mass Spectrometry, 15(10), 533-534. URL: [Link]

  • Colombo, M., et al. (2016). Discovery of entrectinib: a new 3-aminoindazole as a potent anaplastic lymphoma kinase (ALK), c-ros oncogene 1 kinase (ROS1), and pan-tropomyosin receptor kinases (pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408. URL: [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2019). Entrectinib: First Global Approval. Drugs, 79(14), 1477-1483. URL: [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606-10612. URL: [Link]

Sources

Validation

Comparative Guide: Binding Affinity of Indazole vs. Indole Acetic Acid Derivatives

Executive Summary This guide provides a technical comparison of Indole Acetic Acid (IAA) derivatives and their Indazole Acetic Acid bioisosteres.[1] While the indole scaffold has historically been the "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Indole Acetic Acid (IAA) derivatives and their Indazole Acetic Acid bioisosteres.[1] While the indole scaffold has historically been the "privileged structure" in medicinal chemistry (e.g., in NSAIDs, auxins, and CRTH2 antagonists), the indazole core is increasingly utilized to overcome specific limitations of the indole moiety, such as metabolic instability and poor aqueous solubility.

Key Takeaway: Experimental data suggests that replacing an indole with an indazole often maintains binding affinity (


 / 

) within a 1-log margin for hydrophobic pockets, while significantly altering the electrostatic landscape and physicochemical profile (e.g., lowering logP, increasing polarity).

Structural & Electronic Basis of Bioisosterism

To understand the binding affinity differences, one must first analyze the fundamental electronic shifts between the two scaffolds.[1]

FeatureIndole (1H-Benzo[b]pyrrole)Indazole (1H-Benzo[c]pyrazole)Impact on Binding
Core Structure Benzene fused to PyrroleBenzene fused to PyrazoleSteric volume is nearly identical.[1]
H-Bonding 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N2)Indazole provides an extra H-bond acceptor handle (N2).[1]
pKa (NH) ~16.2 (Very weak acid)~13.8 (More acidic)Indazole N-H is a stronger H-bond donor.[1]
Lipophilicity HigherLowerIndazole derivatives are generally more water-soluble.[1]
Metabolism Prone to C3-oxidation & N-glucuronidationMore stable to oxidative metabolismIndazole extends half-life (

).[1]
Structural Visualization

The following diagram illustrates the bioisosteric relationship and the critical substitution points (N1 vs C3) that dictate binding modes.[1]

Bioisostere cluster_0 Indole Scaffold cluster_1 Indazole Scaffold Indole Indole-3-Acetic Acid (C3-Linker) Indazole Indazole-3-Acetic Acid (C3-Linker) Indole->Indazole Bioisosteric Replacement (Introduction of N2) Indole1 Indole-1-Acetic Acid (N1-Linker) Indazole1 Indazole-1-Acetic Acid (N1-Linker) Indole1->Indazole1 N-N Bond Effect (Lower pKa) caption Figure 1: Structural relationship between Indole and Indazole acetic acids showing N1/C3 regioisomerism.

Case Study Analysis: Binding Affinity Comparison

Case A: CRTH2 Antagonists (Immunology)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) targeted for asthma and allergic rhinitis.[1]

  • Indole Benchmark: Indomethacin and Ramatroban derivatives.[1] Indole-1-acetic acids (e.g., AZD1981) show potent antagonism with

    
     values in the 1–10 nM  range.[1]
    
  • Indazole Comparator: Research indicates that 3-aryl-1-indazole acetic acids also function as CRTH2 antagonists.[1][2]

    • Affinity: While specific optimized indoles achieve single-digit nanomolar potency, early indazole analogs often display slightly lower affinity (

      
       to high nM range) unless the "tail" region is optimized to exploit the extra nitrogen.[1]
      
    • Advantage:[3][4] The indazole scaffold is frequently employed to mitigate the safety liabilities (e.g., liver toxicity) associated with highly lipophilic indole/carbazole derivatives.[1]

Case B: Aldose Reductase Inhibitors (Metabolic Disease)

Aldose reductase (AR) is a key enzyme in the polyol pathway, implicated in diabetic complications.[1]

  • Indole Performance: Indole-1-acetic acid derivatives are highly potent AR inhibitors.[1] The carboxylate head group binds to the anion-binding pocket (Tyr48, His110, Trp111).[1]

    • Note: 1-acetic acid derivatives are generally more potent than 3-acetic acid derivatives due to superior electrostatic alignment with the NADP+ cofactor.[1]

  • Indazole Performance: Indazole-3-acetic acid derivatives have been patented as AR inhibitors with "dramatically improved properties."[1]

    • Affinity: They maintain the requisite binding affinity to inhibit the enzyme.[1]

    • Differentiation: The primary gain is solubility .[1] Indoles in this class often suffer from poor aqueous solubility, limiting bioavailability.[1] The indazole bioisostere corrects this without destroying the binding mode.[1]

Case C: Auxin Receptors (TIR1/AFB)

In plant physiology, the binding pocket of the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase is the "gold standard" for specific acetic acid recognition.[1]

  • Indole-3-Acetic Acid (IAA): The natural ligand (

    
     nM).[1]
    
  • Indazole-3-Acetic Acid: Acts as a synthetic auxin with bioactivity nearly equal to IAA.[1]

  • 7-Azaindole-3-Acetic Acid: Significantly less active .[1]

Experimental Protocols

To objectively compare these derivatives, researchers should utilize the following validated protocols.

Protocol A: Radioligand Binding Assay (CRTH2)

Objective: Determine the Equilibrium Dissociation Constant (


).
  • Membrane Preparation: Transfect CHO-K1 or HEK293 cells with human CRTH2 cDNA.[1] Harvest and homogenize in ice-cold HEPES buffer.

  • Ligand: Use

    
    -Prostaglandin D2 (
    
    
    
    -PGD2) as the radioligand.[1]
  • Incubation:

    • Mix 10-20

      
      g membrane protein with 1 nM 
      
      
      
      -PGD2.[1]
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the Indole or Indazole derivative.[1]
    • Incubate for 60 min at room temperature.

  • Termination: Filter through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (4-parameter logistic fit) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time binding kinetics (


, 

).
  • Immobilization: Immobilize the target protein (e.g., Aldose Reductase) on a CM5 sensor chip using amine coupling.[1]

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).[1] Crucial: Match DMSO concentration (e.g., 2%) in both running buffer and sample to prevent bulk refractive index jumps.

  • Injection: Inject Indole/Indazole analytes at 5-6 concentrations.

  • Regeneration: Use mild acidic (Glycine pH 2.[1]5) or basic pulses if dissociation is slow.[1]

  • Data Fit: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
    .
    

Data Summary & Decision Matrix

The following table summarizes the comparative performance based on aggregated literature trends.

MetricIndole Acetic Acid DerivativesIndazole Acetic Acid DerivativesDecision Guide
Binding Affinity (

)
High (Often < 10 nM)Moderate to High (Often 10-100 nM)Use Indole for maximum initial potency.[1]
Selectivity Variable; prone to off-target hydrophobic binding.[1]Improved ; N2 provides a vector for specific H-bonds.[1]Use Indazole to reduce off-target hits.[1]
Aqueous Solubility Low (High LogP)Moderate (Lower LogP)Use Indazole if formulation is difficult.
Metabolic Stability Low (Oxidation prone)High (Resists oxidation)Use Indazole to improve in vivo half-life.[1]
Synthetic Access Fischer Indole Synthesis (Versatile)Diazo chemistry / Cyclization (Specific)Indole chemistry is generally more mature.[1]
Comparative Workflow Diagram

Workflow Start Start: Hit Identification Screen High Throughput Screen (HTS) Start->Screen Hit Hit: Indole-Acetic Acid (High Potency, Poor Solubility) Screen->Hit Decision Bioisosteric Strategy Hit->Decision PathA Retain Indole Focus: Formulation Decision->PathA If Potency is King PathB Switch to Indazole Focus: PK/ADME Decision->PathB If Solubility/Metabolism fails Test Compare Binding (SPR/Radioligand) PathA->Test PathB->Test Outcome Select Lead Candidate Test->Outcome caption Figure 2: Decision workflow for switching from Indole to Indazole scaffolds.

References

  • Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists - discovery of AZD1981. Bioorganic & Medicinal Chemistry Letters. Link

  • Annual Reports in Medicinal Chemistry, Volume 41. Elsevier. (Chapter 16: CRTH2 Antagonists). Link[1]

  • Aldose reductase inhibitors and methods of use thereof. U.S. Patent US10647726B2.[1] Link

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity. General Physiology and Biophysics. Link

  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. Link[1]

  • Indole-3-acetic acid. Wikipedia (Structural Reference). Link

Sources

Comparative

X-ray crystallography data for 2-(6-amino-1H-indazol-1-yl)acetic acid structure confirmation

Executive Summary & Strategic Context In drug discovery, the indazole scaffold is a privileged pharmacophore, particularly in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the synthesis of 2-(6-amino-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, the indazole scaffold is a privileged pharmacophore, particularly in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid (CAS: 938514-11-5) presents a classic regiochemical challenge: the N1 vs. N2 alkylation ambiguity .[1][2]

While thermodynamic control typically favors N1-alkylation (the benzenoid tautomer) by approximately 3–4 kcal/mol over the N2-isomer (quinonoid), steric factors and solvent polarity can shift this ratio, often yielding inseparable mixtures or misidentified structures.[2]

This guide objectively compares the three primary methods for structural confirmation—X-ray Crystallography (SC-XRD) , 2D-NMR (NOESY/HMBC) , and DFT Calculations —and argues that for this specific amino-acid derivative, SC-XRD is the requisite "Gold Standard" due to the high flexibility of the acetic acid tail which dampens NOE signals.

Comparative Analysis: Methodologies for Structure Confirmation

The following table summarizes the performance of available techniques for differentiating N1- and N2-isomers of 6-amino-indazole derivatives.

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureMethod A: Single Crystal X-ray (SC-XRD) Method B: 2D-NMR (NOESY + HMBC) Method C: DFT (Boltzmann Weighting)
Certainty Level Absolute (100%) High (85-95%)Predictive (Theoretical)
Differentiation Mechanism Direct electron density mapping of atomic positions.[1][2]Through-space (NOE) or through-bond (HMBC) correlations.[2]Calculated energy minima comparison.
Key Limitation Requires a single, diffraction-quality crystal.[2][3]Signals often ambiguous if N-substituent is flexible (like acetic acid).[2]Depends on basis set accuracy; ignores solvation effects.[1][2]
Sample Requirement ~0.1 mg (Solid state)~5–10 mg (Solution state)Computational Resources
Turnaround Time 24–48 Hours (if crystal exists)1–4 Hours12–24 Hours
Suitability for Topic Molecule Optimal. Resolves H-bonding network of the carboxylic acid tail.[2]Sub-optimal. The flexible acetic acid tail averages NOE signals.[2]Supportive. Good for validating NMR data.[1][2]

Technical Deep Dive: The Crystallographic Argument

Why is X-ray non-negotiable for 2-(6-amino-1H-indazol-1-yl)acetic acid ?

The Tautomeric Problem

Indazoles exist in a tautomeric equilibrium.[2] The N1-isomer retains the aromaticity of the benzene ring (benzenoid structure), whereas the N2-isomer forces a quinonoid structure.

  • N1-Isomer (Target): Thermodynamically stable.[1][2]

  • N2-Isomer (Impurity): Kinetic product, often forms in polar aprotic solvents (DMF/DMSO).[2]

In solution NMR, the rapid exchange of labile protons (on the carboxylic acid and amino group) can obscure the critical NOE correlation between the N-methylene protons and the C7-H of the indazole ring. SC-XRD freezes this conformation.

Reference Crystallographic Parameters (N1-Standard)

Based on high-resolution data from analogous N1-substituted indazoles (See Beilstein J. Org.[1][2] Chem. [1]), the confirmed structure must meet the following geometric criteria. Use these values to validate your refinement data.

Table 2: Expected Geometric Parameters for N1-Confirmation

ParameterExpected Value (N1-Isomer)Diagnostic Significance
Bond Length (N1–C7a) 1.36 – 1.38 Å Indicates aromatic character (Benzenoid).[1][2]
Bond Length (N2–C3) 1.32 – 1.34 Å Typical for N=C double bond in N1-tautomers.[2]
Bond Angle (C7a-N1-N2) ~112° N1-substitution compresses this angle compared to N2.[2]
Intermolecular Interaction R2,2(8) Dimer The carboxylic acid moieties typically form centrosymmetric dimers.

Experimental Protocol: Obtaining the Data

Phase 1: Crystallization (Vapor Diffusion Method)[2]
  • Solvent System: Methanol/Water (3:[2]1) or Ethanol/Water.[1][2]

  • Procedure:

    • Dissolve 5 mg of 2-(6-amino-1H-indazol-1-yl)acetic acid in 0.5 mL of warm Methanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a small vial.

    • Place this inner vial inside a larger jar containing 5 mL of Diethyl Ether (Antisolvent).

    • Seal tightly.[1][2] The ether will diffuse into the methanol, slowly lowering solubility.

    • Wait: 3–7 days. Look for prisms or blocks.[1][2]

Phase 2: Data Collection & Refinement[2]
  • Source: Cu-Kα radiation (λ = 1.54178 Å) is preferred for small organic molecules to maximize diffraction intensity.[1][2]

  • Temperature: 100 K (Liquid Nitrogen stream).[2] Crucial to freeze the flexible acetic acid tail.

  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).[2]

    • Use SHELXL for least-squares refinement.[2]

    • Critical Step: Locate the H-atoms on the Amino (N6) and Carboxylic Acid (COOH) groups in the difference Fourier map. Do not place them geometrically; their position defines the hydrogen bonding network.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for confirming the regiochemistry, highlighting why NMR loops often fail for this specific molecule type.

StructureConfirmation Start Crude Product: 2-(6-amino-1H-indazol-1-yl)acetic acid NMR_Check Step 1: 1H NMR & NOESY Start->NMR_Check Ambiguity Ambiguity Detected: Broad signals or flexible tail prevents N1 vs N2 assignment NMR_Check->Ambiguity Unclear Clear_Signal Clear NOE (N-CH2 to C7-H) NMR_Check->Clear_Signal Distinct Crystallization Step 2: Crystallization (Vapor Diffusion MeOH/Ether) Ambiguity->Crystallization XRD Step 3: Single Crystal XRD (100K, Cu-Source) Crystallization->XRD Refinement Data Refinement (Check Bond Length N1-C7a) XRD->Refinement Result_N1 CONFIRMED: N1-Isomer (Benzenoid Ring) Refinement->Result_N1 N1-C7a ~1.37Å Result_N2 CONFIRMED: N2-Isomer (Quinonoid Ring) Refinement->Result_N2 N1-C7a >1.40Å

Figure 1: Decision matrix for regiochemical assignment. Note that for acetic acid derivatives, NMR ambiguity often necessitates the XRD pathway.

References & Authoritative Grounding

The following sources provide the validated experimental data and theoretical frameworks used to construct this guide.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein Journal of Organic Chemistry (2024).[2]

    • Relevance: Provides the definitive NMR and X-ray comparison data for N1 vs N2 alkylated indazoles, serving as the baseline for the geometric parameters in Table 2.

    • URL:[Link][2]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole.

    • Source: WuXi Biology / Synthesis (2022).[2]

    • Relevance: Details the thermodynamic energy profiles (DFT) proving N1 stability (4.46 kcal/mol preference) for 1H-indazoles, validating the "Thermodynamic Product" claim.

    • URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation.

    • Source: Chemical Science / NIH PubMed Central (2024).[2]

    • Relevance: Validates the synthetic difficulty and the necessity of rigorous structural confirmation for simple alkyl chains on indazoles.

    • URL:[Link][2]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions.

    • Source: White Rose Research Online / University of York.[2]

    • Relevance: Specifically discusses indazole acetic acid derivatives and the characterization challenges associated with the acetic acid moiety.

    • URL:[Link]

Sources

Validation

Validating the Biological Activity of 6-Amino-Indazole Based Inhibitors: A Comparative Guide

Introduction: The Strategic Value of the 6-Amino-Indazole Scaffold In my years of designing and profiling small-molecule inhibitors, few structural motifs offer the versatility and target-specificity of the 6-amino-indaz...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Strategic Value of the 6-Amino-Indazole Scaffold

In my years of designing and profiling small-molecule inhibitors, few structural motifs offer the versatility and target-specificity of the 6-amino-indazole scaffold. Recognized as a privileged structure in medicinal chemistry, it serves as a critical building block for modulating key biological pathways in oncology[1]. The core advantage lies in its structural causality: the indazole ring acts as a bioisostere of the indole ring found in tryptophan, making it an exceptional backbone for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2]. Furthermore, the 6-NH group facilitates critical hydrogen bonding with target active sites, such as the 7-propionate of the heme ion in IDO1 or the ATP-binding pockets of kinases like CDK2[3].

Target Landscape: IDO1 vs. Kinase Inhibition

When evaluating 6-amino-indazole derivatives, we must first define the target landscape. These compounds typically bifurcate into two primary mechanistic pathways:

  • Immunometabolic Modulation (IDO1): IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine. By inhibiting IDO1, these derivatives prevent tryptophan depletion, thereby rescuing T-cell proliferation and reversing tumor immune evasion[2].

  • Kinase Inhibition (e.g., CDK2, VEGFR): Smaller 5/6-aminoindazole analogues are highly effective at fitting into the ATP-binding pockets of cyclin-dependent kinases (CDK2), directly inducing G2/M cell cycle arrest and subsequent apoptosis[3].

MOA Indazole 6-Amino-Indazole Derivatives IDO1 IDO1 Enzyme Indazole->IDO1 Competitive Binding (H-bond at 6-NH) Kinase Kinases (e.g., CDK2, VEGFR) Indazole->Kinase ATP Pocket Inhibition Kynurenine Kynurenine Pathway Suppression IDO1->Kynurenine Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Induces Apoptosis Tumor Apoptosis & Immune Restoration Kynurenine->Apoptosis Promotes CellCycle->Apoptosis Triggers

Caption: Dual mechanistic pathways of 6-amino-indazole derivatives targeting IDO1 and Kinases.

Comparative Biological Activity (Quantitative Analysis)

To objectively compare the efficacy of novel 6-amino-indazole derivatives, we must look at their anti-proliferative activity across standardized cancer cell lines. Recent structural activity relationship (SAR) studies have demonstrated that N-aromatic substitution at the 6-amino position significantly enhances cytotoxicity[4].

Below is a comparative data synthesis of leading 6-amino-indazole derivatives against human colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cell lines:

Compound IdentifierPrimary TargetCell LineIC₅₀ Value (µM)Selectivity / Notes
Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine)IDO1HCT1160.4 ± 0.329.6-fold selectivity over normal MRC5 cells[4].
Compound 39 CytotoxicMDA-MB-2311.7 ± 1.1High suppressive potency on breast cancer lines[4].
Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine)CytotoxicHCT11614.3 ± 4.4Conforms to "rule of three" for hit-like compounds[5].
Etoposide (Clinical Control)Topo IIHCT116~1.5 - 3.0Standard baseline for anti-proliferative comparison[4].

Data Interpretation: Compound 36 demonstrates sub-micromolar efficacy, proving that the addition of a fluorobenzyl group combined with 1,3-dimethylation optimizes the fit within the target active site, drastically outperforming simpler derivatives like 9f[4][5].

Self-Validating Experimental Protocols

A robust validation pipeline cannot rely on a single endpoint. As a standard practice in my laboratory, every protocol must be part of a self-validating system: phenotypic death must be mechanistically linked to target engagement.

Protocol 1: Phenotypic Screening via Sulforhodamine B (SRB) Assay

Causality: While many researchers default to the MTT assay for viability screening, I strictly mandate the SRB assay for indazole derivatives. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing immediate cell death. SRB, conversely, binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, linear correlation with total cellular protein mass[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with 6-amino-indazole derivatives at varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 4 times with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis.

Protocol 2: Target Engagement Validation via Immunoblotting

Causality: A low IC₅₀ in the SRB assay only proves cytotoxicity. To validate that a compound is acting as a true target-specific inhibitor, we must prove target engagement. If the phenotypic death is truly driven by IDO1 suppression, we must observe a dose-dependent decrease in IDO1 protein expression[4].

Step-by-Step Methodology:

  • Lysate Preparation: Treat HCT116 cells with 10 µM of the test compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify protein concentration via BCA assay. Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour to prevent non-specific binding.

  • Antibody Probing: Incubate the membrane overnight at 4°C with primary antibodies against IDO1 and a loading control (e.g., β-actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and quantify band density to confirm target suppression.

Workflow Synthesis 1. Scaffold Synthesis (Reductive Amination) Phenotype 2. Phenotypic Screening (SRB Assay) Synthesis->Phenotype Hit ID Target 3. Target Engagement (Immunoblotting) Phenotype->Target IC50 < 10µM Mechanism 4. Mechanistic Profiling (Flow Cytometry) Target->Mechanism Validated Target

Caption: Step-by-step biological validation workflow for 6-amino-indazole inhibitors.

Conclusion

Validating 6-amino-indazole based inhibitors requires a rigorous, multi-tiered approach. By combining the structural causality of the indazole scaffold with self-validating experimental workflows—pairing the metabolic independence of the SRB assay with direct target engagement via immunoblotting—we can confidently identify high-potential clinical candidates. As demonstrated, derivatives like Compound 36 represent a significant leap forward in targeted anti-cancer therapies, bridging the gap between raw cytotoxicity and precision immunometabolic modulation.

References

1.[5] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery (Bentham Science). 5 2.[4] Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances (PMC / National Institutes of Health). 4 3.[2] Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances (RSC Publishing). 2 4.[3] Design, synthesis, and evaluation of novel CDK2 inhibitors as potential anticancer agents. University of South Australia.3 5.[1] A Technical Guide to tert-butyl 6-amino-1H-indazole-1-carboxylate. Benchchem. 1

Sources

Comparative

Comparative Stability Analysis of N1 vs. N2 Substituted Indazole Isomers: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to a multitude of therapeutic agents. However, the inherent reactivity of the indazole ring system often leads to a critical synth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to a multitude of therapeutic agents. However, the inherent reactivity of the indazole ring system often leads to a critical synthetic challenge: the formation of N1 and N2 substituted regioisomers. This seemingly minor positional difference of a substituent can dramatically alter a molecule's spatial arrangement, electronic properties, and ultimately, its biological function and physicochemical characteristics. This guide offers an in-depth analysis of the comparative stability of N1 versus N2 substituted indazole isomers, presenting experimental data, mechanistic interpretations, and actionable insights for scientists engaged in drug discovery and development.

The Decisive Influence of Nitrogen: Understanding N1 vs. N2 Isomerism

Indazole, a bicyclic heteroaromatic compound, features two nitrogen atoms in its five-membered ring, creating two potential sites for substitution. Alkylation or arylation reactions can proceed at either the N1 or N2 position, yielding distinct isomers. The relative thermodynamic stability of these isomers is a pivotal factor that not only dictates the major product of a synthetic pathway but also influences the compound's metabolic fate and interaction with its biological target.[1][2]

The stability of these isomers is governed by a complex interplay of electronic and steric factors.[3][4][5] Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the corresponding 2H-tautomer.[4][5][6][7][8][9] Consequently, N1-substituted indazoles are often the thermodynamically more stable products.[5][7] This preference is attributed to the benzenoid-like structure of the 1H-tautomer, which is more aromatic and thus more stable than the quinonoid-like structure of the 2H-tautomer.[9] However, this is a general trend, and the specific nature of the substituent and the substitution pattern on the benzene ring can significantly influence this equilibrium.[3][5]

Experimental and Computational Determination of Isomer Stability

A definitive understanding of isomer stability requires a combination of robust experimental validation and predictive computational modeling.

Isomerization Studies under Thermodynamic Control

A key experimental method to ascertain the thermodynamically favored isomer is to facilitate an equilibrium between the two isomers, typically under thermal conditions.

Experimental Protocol: Thermal Isomerization

  • Sample Preparation: Dissolve a pure sample of either the N1 or N2 substituted indazole isomer in a high-boiling, inert solvent (e.g., diphenyl ether, DMSO).

  • Heating: Heat the solution to a temperature that allows for isomerization but avoids degradation (e.g., 180-250 °C) under an inert atmosphere.

  • Monitoring: At regular intervals, take aliquots from the reaction mixture.

  • Quenching: Rapidly cool the aliquots to stop the isomerization process.

  • Analysis: Determine the ratio of the N1 and N2 isomers in each aliquot using analytical techniques such as HPLC or NMR spectroscopy.[3][6]

  • Equilibrium Point: The experiment is complete when the isomer ratio remains constant over several time points, indicating that thermodynamic equilibrium has been achieved.

G cluster_workflow Workflow: Thermal Isomerization for Stability Analysis start Start: Pure Isomer (N1 or N2) dissolve Dissolve in High-Boiling Inert Solvent start->dissolve heat Heat to Promote Equilibration dissolve->heat aliquot Withdraw Aliquots Periodically heat->aliquot quench Quench to Halt Isomerization aliquot->quench analyze Analyze Isomer Ratio (HPLC/NMR) quench->analyze equilibrium Check for Constant Ratio analyze->equilibrium equilibrium->heat No end End: Determine Thermodynamic Product equilibrium->end Yes

Caption: Experimental workflow for determining the thermodynamic stability of indazole isomers.

Computational Chemistry: Predicting Isomer Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers.[10][11]

Computational Protocol: DFT Energy Calculations

  • Structure Modeling: Generate 3D models of both the N1 and N2 substituted indazole isomers.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find its lowest energy conformation.

  • Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structures are true energy minima.

  • Energy Calculation: Calculate the single-point electronic energy for each optimized isomer.

  • Stability Comparison: The isomer with the lower calculated energy is predicted to be the more thermodynamically stable.[12]

Factors Influencing N1 vs. N2 Selectivity and Stability

The regiochemical outcome of indazole substitution is highly dependent on reaction conditions and the nature of the substituents.

FactorFavors N1 IsomerFavors N2 Isomer
Thermodynamics Generally the more stable product.[5][7][8]Kinetically favored under certain conditions.[7][9]
Reaction Conditions NaH in THF is a highly selective system for N1 alkylation.[3][4][6] Higher temperatures can favor equilibration to the N1 product.[5]Mitsunobu conditions often show a strong preference for N2 formation.[6][8][13] Lower temperatures may favor the kinetic N2 product.[5]
Steric Effects Sterically demanding groups at the C3 position can favor N1 substitution.[5]
Electronic Effects Electron-withdrawing groups at the C7 position can promote N2 selectivity.[4][5][6][8][13]
Alkylating Agent α-halo carbonyl or β-halo ester electrophiles can lead to the thermodynamic N1 product through equilibration.[4][6][8]

Senior Application Scientist's Field Insights:

The general principle that N1-substituted indazoles are thermodynamically more stable holds true in many cases. However, kinetic control can be exploited to selectively synthesize the N2 isomer. For example, Mitsunobu conditions are well-known to favor the N2 product.[6][8][13] Conversely, using sodium hydride in THF often provides excellent selectivity for the N1 isomer.[3][4][6]

It is also crucial to consider the electronic and steric nature of both the indazole core and the incoming electrophile. For instance, electron-withdrawing groups at the C7 position of the indazole ring have been shown to direct alkylation to the N2 position.[4][5][6][8][13] In drug design, achieving a single, stable isomer is paramount for consistent pharmacological activity and to meet regulatory standards. If a synthetic route yields a mixture, understanding the conditions for isomerization is critical for developing purification strategies and ensuring the long-term stability of the active pharmaceutical ingredient.

G cluster_stability Comparative Stability of Indazole Isomers N1 N1-Substituted Indazole (1H-Tautomer Derivative) N1_props Generally more thermodynamically stable Benzenoid-like structure N1->N1_props N2 N2-Substituted Indazole (2H-Tautomer Derivative) N2->N1 Isomerization (Thermodynamic Control) N2_props Often the kinetic product Quinonoid-like structure N2->N2_props

Caption: Relationship between N1 and N2 substituted indazole isomers and their relative thermodynamic stability.

Conclusion

The comparative stability of N1 and N2 substituted indazole isomers is a fundamental aspect of their chemistry with significant implications for drug development. While the N1 isomer is typically the thermodynamically more stable product, a variety of factors, including reaction conditions and substituent effects, can be manipulated to favor the formation of the N2 isomer. A comprehensive approach that combines experimental studies with computational analysis is essential for predicting and controlling the regiochemical outcome of indazole substitutions. This knowledge empowers medicinal chemists to design more efficient synthetic routes and develop drug candidates with optimal properties.

References

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • El-Sayed, M. A., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Pérez, L. M., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]

  • Ramirez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Jenifer, J., et al. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. International Research Journal of Multidisciplinary Technovation. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

Sources

Validation

Spectroscopic characterization of 2-(6-amino-1H-indazol-1-yl)acetic acid complexes

Title: Spectroscopic Characterization of 2-(6-amino-1H-indazol-1-yl)acetic Acid Complexes: A Technical Comparison Guide Executive Summary This guide provides a rigorous technical comparison and characterization protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization of 2-(6-amino-1H-indazol-1-yl)acetic Acid Complexes: A Technical Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison and characterization protocol for metal complexes of 2-(6-amino-1H-indazol-1-yl)acetic acid (referred to herein as 6-AIA ). Designed for researchers in medicinal inorganic chemistry, this document contrasts the spectroscopic signatures of the free ligand against its transition metal complexes (specifically Cu(II), Co(II), Ni(II), and Zn(II)).

The 6-AIA ligand features a dual-domain coordination system: a soft nitrogen donor (C6-amino) and a hard oxygen donor (N1-carboxylate). This guide elucidates how spectroscopic techniques (IR, NMR, UV-Vis) differentiate between monodentate, bidentate, and bridging coordination modes, directly impacting the complex's stability and biological efficacy compared to the free ligand.

Structural Overview & Coordination Chemistry

To interpret spectroscopic data accurately, one must understand the potential binding modes.

  • Ligand (6-AIA): The indazole core is substituted at N1 with an acetic acid moiety and at C6 with an amino group.

  • Binding Sites:

    • Carboxylate (

      
      ):  Primary binding site. Can bind as monodentate, chelating bidentate, or bridging bidentate.
      
    • Amino (

      
      ):  Secondary binding site. Participation depends on pH and metal hardness.
      
    • Indazole (

      
      ):  Tertiary site, often sterically hindered but available for bridging.
      

Comparison of Coordination Modes:

FeatureMonodentate CarboxylateChelating BidentateBridging BidentateAmino-Involved Chelate
Stability LowHigh (Entropy driven)High (Polymeric)Very High (Chelate effect)




N/A
Solubility HighModerateLow (Insoluble polymers)Moderate

Synthesis Protocol (Standardized)

  • Objective: Synthesis of M(II)-6-AIA complexes (M = Cu, Co, Ni, Zn).

  • Stoichiometry: Typically 1:2 (Metal:Ligand) for mononuclear species.[1]

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1.0 mmol of 2-(6-amino-1H-indazol-1-yl)acetic acid in 20 mL of Ethanol/Water (1:1). Adjust pH to 7.5–8.0 using 0.1 M NaOH to deprotonate the carboxylic acid (

    
    ).
    
  • Metal Addition: Add 0.5 mmol of Metal(II) salt (e.g.,

    
    ) dissolved in 10 mL water dropwise under constant stirring.
    
  • Reflux: Heat the mixture at 60–70°C for 3–4 hours. A color change (e.g., Green for Cu, Pink for Co) indicates complexation.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol and diethyl ether.

  • Drying: Vacuum dry over

    
     to remove lattice water.
    

Spectroscopic Characterization Guide

A. Infrared Spectroscopy (FT-IR)

Purpose: Determine the coordination mode of the carboxylate group and involvement of the amino group.

Comparative Data Table:

Functional GroupFree Ligand (

)
Metal Complex (

)
Shift (

)
Interpretation

asym
3420–33503380–3300Red Shift (

)
Coordination via Nitrogen lone pair.

1710–1730DisappearsN/ADeprotonation of acid.

N/A1620–1590New BandFormation of carboxylate anion.

N/A1450–1400New BandFormation of carboxylate anion.

None450–550New BandMetal-Oxygen bond formation.

None400–480New BandMetal-Nitrogen bond formation.

Analysis Rule: Calculate


.
  • If

    
    : Monodentate binding.
    
  • If

    
    : Bidentate chelating binding.
    
  • If

    
     (approx 160-170): Bridging mode.
    
B. H NMR Spectroscopy (for Zn(II) or diamagnetic systems)

Purpose: Map the electronic environment changes upon coordination.

  • Carboxylic Proton (-COOH): The broad singlet at

    
     12.0–13.0 ppm in the free ligand disappears  in the complex, confirming deprotonation.
    
  • Methylene Protons (

    
    ):  Typically appear at 
    
    
    
    5.1–5.3 ppm. In complexes, these shift downfield (
    
    
    ppm) due to the electron-withdrawing effect of the metal center.
  • Indazole Ring Protons: Protons at C3 and C7 will experience shifts if the N2 or C6-amino groups participate in binding. A shift in the C7 proton specifically suggests steric or electronic perturbation near the N1 site.

C. UV-Vis Spectroscopy & Magnetic Moment

Purpose: Determine the stereochemistry (geometry) of the metal center.

Metal IonElectronic ConfigurationExpected Transitions (nm)GeometryMagnetic Moment (

)
Cu(II)

600–750 (Broad)Distorted Octahedral1.7–1.9 B.M.
Co(II)

500–600 (Multiple)Octahedral / Tetrahedral4.3–5.2 B.M. (Oct)
Ni(II)

400, 650, 900Octahedral2.8–3.3 B.M.
Zn(II)

CT Bands only (< 400)Tetrahedral / OctahedralDiamagnetic

Performance Comparison: Ligand vs. Complex

This section objectively compares the "performance" of the free 6-AIA ligand versus its metal complexes in the context of stability and bio-application.

MetricFree Ligand (6-AIA)Metal Complex (M-6-AIA)Advantage
Thermal Stability Decomposes ~180–200°CStable > 250°CComplex: Higher stability due to lattice energy and chelation.
Lipophilicity Moderate (Polar COOH)Increased (Charge neutralization)Complex: Better membrane permeability (Overton's concept).
Fluorescence Weak/ModerateQuenched or EnhancedVariable: Zn(II) often enhances fluorescence (chelation-enhanced fluorescence).
Bioactivity BaselineTypically 2–5x HigherComplex: Metal ions can disrupt bacterial cell walls or interact with DNA.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the 6-AIA complexes, from synthesis to structural confirmation.

G Start Synthesis of M(II)-6-AIA Complex IR FT-IR Spectroscopy (Primary Screening) Start->IR NMR 1H / 13C NMR (Zn/Cd only) Start->NMR UV UV-Vis & Magnetic Moment (Geometry) Start->UV Decision Check COO- Separation (Δν) IR->Decision Final Structural Confirmation (XRD / DFT) NMR->Final UV->Final Mono Δν > 200 cm⁻¹ Monodentate Decision->Mono Bi Δν < 150 cm⁻¹ Bidentate Chelating Decision->Bi Bridge Δν ≈ 160 cm⁻¹ Bridging Decision->Bridge Mono->Final Bi->Final Bridge->Final

Caption: Logical workflow for the spectroscopic assignment of coordination modes in 6-AIA metal complexes.

References

  • Bouhfid, R., et al. (2023). "Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid". Polycyclic Aromatic Compounds. Link

    • Note: This reference provides the foundational crystallographic and spectroscopic methodology for N1-substituted indazole acetic acids.
  • Liu, F., et al. (2018). "Structure-based discovery of CFTR potentiators and inhibitors". Cell. Link

    • Note: Details the synthesis and medicinal application of 6-amino-1H-indazol-1-yl deriv
  • BenchChem Protocols. (2025). "Synthesis of Metal Complexes with Pyridin-2-yl-acetic acid derivatives". BenchChem Application Notes. Link

    • Note: General protocols for amino-carboxylate ligand complex
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(6-amino-1H-indazol-1-yl)acetic acid

CAS Number: 938514-11-5 Chemical Family: Amino-indazole derivatives / Carboxylic acids Physical State: Solid (typically off-white to pale yellow powder)[1][2] Part 1: Risk Assessment & Hazard Identification[1][2] Core Di...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 938514-11-5 Chemical Family: Amino-indazole derivatives / Carboxylic acids Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Part 1: Risk Assessment & Hazard Identification[1][2]

Core Directive: Treat this compound with the Precautionary Principle . While specific toxicological data for this exact isomer is limited in public repositories, its structural analogs (specifically the nitro-precursor 2-(6-nitro-1H-indazol-1-yl)acetic acid, CAS 857801-04-8) exhibit marked irritant and harmful properties.[1][2]

GHS Hazard Classification (Inferred from Analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5] (Amino groups can be sensitizing; carboxylic acids are irritants).[1][2]

  • H319: Causes serious eye irritation.[1][2][4][5] (Particulates are abrasive; acidic nature risks corneal damage).[1][2]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6] (Fine dusts from indazole derivatives are easily inhaled).[1][2]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2][6] (Standard baseline for amino-indazoles).

Part 2: Personal Protective Equipment (PPE) Strategy

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific chemical interface.[1][2]

Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[1][2]

  • Secondary Defense (If hood is unavailable or during spill cleanup):

    • Minimum: N95 Filtering Facepiece.[1][2]

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.[1][2]

    • Why: The solid powder form creates a dust inhalation hazard.[1][2] Amino-indazoles can be biologically active; preventing systemic absorption via the lungs is critical.[1][2]

Hand Protection
  • Material: Nitrile Rubber .[1][2]

  • Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.

  • Double Gloving: Required when handling solutions in organic solvents (DMSO, DMF) which can act as carriers, permeating the skin and dragging the compound with them.[2]

  • Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound.[1][2] Nitrile provides superior chemical resistance to the acidic moiety.[1][2]

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Safety Goggles (indirect venting).[1][2]

  • Why: Safety glasses with side shields are insufficient for powders, which can drift around shields.[2] Goggles seal the eye area against dust entry.[1][2]

Body Protection
  • Standard: 100% Cotton or flame-resistant synthetic lab coat.[1][2]

  • Footwear: Closed-toe, non-perforated shoes.[1][2]

PPE Decision Logic (Visualization)[1][2]

PPE_Decision_Tree Start Start: Handling 2-(6-amino-1H-indazol-1-yl)acetic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Solid_Risk Risk: Dust Inhalation & Contact Solid->Solid_Risk Sol_Risk Risk: Skin Absorption via Carrier Solution->Sol_Risk Hood Is Fume Hood Available? Solid_Risk->Hood Double_Glove Double Nitrile Gloves (0.11mm min) Change immediately on splash Sol_Risk->Double_Glove Hood_Yes Use Fume Hood Standard Nitrile Gloves Safety Goggles Hood->Hood_Yes Yes Hood_No Respirator REQUIRED (N95/P100) Safety Goggles Hood->Hood_No No Double_Glove->Hood_Yes Transfer to Hood

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Part 3: Operational Procedures

A. Weighing & Transfer

The most critical moment for exposure is transferring the dry powder from the stock container to the balance.[1][2]

  • Static Control: Indazole powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."[1][2]

  • Taring: Tare the weighing boat/vial before opening the chemical container.

  • Transfer: Use a disposable spatula.[1][2] Do not return excess chemical to the stock container (prevents cross-contamination).[1][2]

  • Cleaning: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1][2]

B. Solubilization

This compound is an amino acid derivative.[1][2]

  • Solubility Profile: Likely low solubility in water/DCM.[1][2] High solubility in DMSO (Dimethyl sulfoxide) or DMF .[1][2]

  • Protocol: Add solvent slowly to the powder.[1][2] Do not add powder to solvent (reduces splash risk).[1][2]

  • Warning: DMSO penetrates skin instantly.[1][2] If this compound is dissolved in DMSO, a spill on the skin will result in immediate systemic absorption of the drug.[2] Treat DMSO solutions as highly toxic.

Part 4: Emergency Response & Disposal[1][2]

Emergency Action Table
IncidentImmediate ActionSecondary Action
Skin Contact (Powder) Brush off excess dry powder.[1][2] Wash with soap & water for 15 min.[1][2]Monitor for redness/irritation.[1][2]
Skin Contact (Solution) IMMEDIATE wash with soap & water.[1][2][3][4][7] Do not scrub (abrasion aids absorption).[1][2]Seek medical attention if solvent was DMSO/DMF.[1][2]
Eye Contact Flush with eyewash station for 15 minutes.[1][2] Hold eyelids open.Seek medical attention immediately (corneal risk).[1][2][5][6][7]
Inhalation Move to fresh air.[1][2][3][5]If breathing is difficult, call emergency services.
Spill (Solid) Cover with wet paper towels to prevent dust.[1][2] Scoop into waste.Clean area with 10% bleach or detergent.[1][2]
Disposal Protocol
  • Categorization: Classify as Hazardous Organic Waste (contains Nitrogen).[1][2]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) due to the amino group (potential for exothermic reaction).[1][2]

  • Container: High-density polyethylene (HDPE) or glass waste container. Label clearly with "Amino-indazole derivative."[1][2]

References

  • PubChem. (2025).[1][2][8] Compound Summary: Indazole-acetic acid derivatives. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

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